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1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol Documentation Hub

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  • Product: 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol

Core Science & Biosynthesis

Foundational

Synthesis of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol: A Scalable Epoxide-Mediated Approach

Executive Summary The target molecule, 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol , is a structurally privileged 1,2-amino tertiary alcohol. Compounds bearing this motif are critical building blocks in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol , is a structurally privileged 1,2-amino tertiary alcohol. Compounds bearing this motif are critical building blocks in medicinal chemistry, frequently serving as precursors to CNS-active agents, β -adrenergic receptor agonists, and complex heterocyclic APIs. This technical guide establishes a robust, highly regioselective, and scalable synthetic route to this molecule, prioritizing operational safety and high-fidelity intermediate validation.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 1,2-amino tertiary alcohols generally relies on two primary carbon-carbon or carbon-heteroatom bond-forming disconnections:

  • Path A: The Nitroaldol (Henry) Reaction. This approach involves the condensation of 3'-fluoro-4'-methoxyacetophenone with nitromethane, followed by reduction of the resulting β -nitro alcohol. Rationale for Rejection: While atom-economical, 1[1] involving ketones are notoriously sluggish compared to aldehydes. Ketones are poor electrophiles, often requiring forcing conditions, high pressures, or specialized transition-metal catalysts that complicate scale-up and reduce overall yield.

  • Path B: Corey-Chaykovsky Epoxidation followed by Azidolysis (Selected Route). This three-stage sequence converts the starting acetophenone into a terminal epoxide, which is subsequently opened by an azide anion and reduced. Rationale for Selection: The Corey-Chaykovsky reaction reliably converts aryl ketones to 2-aryl-2-methyloxiranes. Subsequent ring-opening with an azide surrogate is highly regioselective for the less sterically hindered terminal carbon ( SN​2 trajectory). This avoids the severe over-alkylation (dimerization) issues commonly observed when2[2].

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow SM 3'-Fluoro-4'-methoxyacetophenone Epox 2-(3-Fluoro-4-methoxyphenyl) -2-methyloxirane SM->Epox Me3S(O)I, NaH DMSO, rt Azide 1-Azido-2-(3-fluoro-4-methoxyphenyl) propan-2-ol Epox->Azide NaN3, NH4Cl EtOH/H2O, 80°C Amine 1-Amino-2-(3-fluoro-4-methoxyphenyl) propan-2-ol Azide->Amine H2, Pd/C MeOH, rt

Synthetic workflow for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Step-by-Step Experimental Protocols

Stage 1: Corey-Chaykovsky Epoxidation

Objective: Synthesis of 2-(3-fluoro-4-methoxyphenyl)-2-methyloxirane.

  • Reagents: 3[3] (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), anhydrous DMSO (0.5 M).

  • Methodology:

    • Ylide Generation: Suspend NaH in anhydrous DMSO under an inert argon atmosphere. Slowly add trimethylsulfoxonium iodide in portions at room temperature. Causality: Trimethylsulfoxonium iodide is strictly preferred over trimethylsulfonium iodide; it generates the more stable dimethylsulfoxonium methylide, which selectively yields epoxides rather than cyclopropanes and minimizes exothermic runaway on scale.

    • Ketone Addition: Once hydrogen gas evolution ceases (indicating complete ylide formation, ~30–45 mins), add a solution of 3'-fluoro-4'-methoxyacetophenone in DMSO dropwise to maintain the internal temperature below 25 °C.

    • Workup: Stir for 12 hours at room temperature. Quench carefully with cold water to neutralize unreacted NaH. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Reaction progress is monitored by TLC (Hexanes/EtOAc 8:2). The starting ketone is strongly UV-active, while the epoxide product exhibits a higher Rf​ value.

Stage 2: Regioselective Azidolysis

Objective: Synthesis of 1-azido-2-(3-fluoro-4-methoxyphenyl)propan-2-ol.

  • Reagents: Epoxide from Stage 1 (1.0 eq), Sodium azide (NaN₃, 3.0 eq), Ammonium chloride (NH₄Cl, 3.0 eq), Ethanol/Water (8:2 v/v, 0.3 M).

  • Methodology:

    • Reaction Setup: Dissolve the crude epoxide in the EtOH/H₂O mixture. Add NaN₃ and NH₄Cl sequentially. Causality: NH₄Cl acts as a crucial mild proton source. It protonates the transient alkoxide intermediate, driving the equilibrium forward and preventing base-catalyzed degradation or polymerization of the epoxide. The aqueous-alcoholic solvent ensures homogeneous solvation of both the organic substrate and the inorganic salts.

    • Thermal Ring-Opening: Reflux the mixture at 80 °C for 6–8 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the SN​2 attack at the less sterically hindered terminal methylene, yielding the tertiary alcohol exclusively.

    • Workup: Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with water and extract with diethyl ether (3x). Wash with brine, dry over Na₂SO₄, and concentrate to afford the azido alcohol. (Safety Note: Avoid concentrating azides to absolute dryness under high heat to mitigate explosion risks).

  • Self-Validation Check: FTIR spectroscopy of the crude mixture must show a strong, highly characteristic asymmetric azide stretch at ~2100 cm⁻¹ and a broad O-H stretch at ~3400 cm⁻¹.

Stage 3: Catalytic Hydrogenation

Objective: Synthesis of 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol.

  • Reagents: Azido alcohol from Stage 2 (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.1 eq by weight), Methanol (0.2 M), Hydrogen gas.

  • Methodology:

    • Setup: Dissolve the azido alcohol in methanol. Carefully add the 10% Pd/C catalyst under a strict nitrogen blanket. Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen; the nitrogen blanket prevents spontaneous ignition.

    • Reduction: Evacuate the reaction flask and backfill with hydrogen gas (via balloon, ~1 atm). Stir vigorously at room temperature for 4 hours. Causality: Catalytic hydrogenation cleanly and quantitatively reduces the azide to the primary amine, evolving nitrogen gas as the sole byproduct and avoiding the toxic heavy metal waste associated with dissolving metal reductions.

    • Isolation: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with excess methanol. Concentrate the filtrate in vacuo to afford the target amino alcohol.

  • Self-Validation Check: Disappearance of the azide stretch (~2100 cm⁻¹) in FTIR and the emergence of a broad amine N-H stretch at ~3300 cm⁻¹. Ninhydrin stain on TLC will yield a positive (purple/pink) spot, confirming the presence of the primary amine.

Quantitative Data & Analytical Summary

The following table summarizes the expected yields, reaction times, and key analytical markers for process tracking.

StageIntermediate / ProductExpected Yield (%)Reaction Time (h)Key ¹H NMR Indicator (CDCl₃)
1 2-(3-Fluoro-4-methoxyphenyl)-2-methyloxirane85–90%12.0 δ 2.75, 2.98 (d, 2H, oxirane CH₂)
2 1-Azido-2-(3-fluoro-4-methoxyphenyl)propan-2-ol90–95%8.0 δ 3.45 (s, 2H, CH₂-N₃)
3 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol88–92%4.0 δ 2.80 (s, 2H, CH₂-NH₂)

References

  • Acetophenone, 3'-fluoro-4'-methoxy- - the NIST WebBook. National Institute of Standards and Technology. 3

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. 2

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. 1

Sources

Exploratory

Predicted ADMET properties of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol

An In-Depth Technical Guide Predicted ADMET Profile of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol Abstract The successful development of a novel therapeutic agent is contingent not only on its pharmacological potenc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Predicted ADMET Profile of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol

Abstract

The successful development of a novel therapeutic agent is contingent not only on its pharmacological potency but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Poor pharmacokinetic or safety properties are leading causes of attrition in the drug development pipeline. This guide provides a comprehensive, in-silico-based prediction of the ADMET properties of the novel small molecule, 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol. By leveraging established computational models and structure-activity relationships, we have constructed a detailed profile to guide further research and development. Our analysis indicates that the compound exhibits promising drug-like characteristics, including high potential for oral absorption and a low likelihood of significant metabolic liabilities. However, potential cardiotoxicity via hERG channel inhibition warrants early experimental investigation. This document is intended for researchers, chemists, and drug development professionals to facilitate informed decision-making in the progression of this candidate molecule.

Introduction: The Imperative of Early ADMET Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm underscores the critical need for preliminary assessment of a compound's ADMET properties.[1][2] Integrating in-silico ADMET prediction into the early stages of discovery allows for the rapid screening of large numbers of compounds, prioritization of promising candidates, and identification of potential liabilities that can be addressed through chemical modification.[3][4] This computational-first approach conserves resources by ensuring that only candidates with the highest probability of success advance to more costly and time-consuming in vitro and in vivo testing.[5]

The subject of this guide, 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol, is a small molecule with potential therapeutic applications. Its structure incorporates several key functional groups—a primary amine, a tertiary alcohol, and a substituted aromatic ring—that dictate its physicochemical properties and subsequent biological interactions. This analysis aims to deconstruct its ADMET profile based on these structural features.

Physicochemical and Drug-Likeness Analysis

The foundation of any ADMET prediction lies in the molecule's fundamental physicochemical properties. These parameters govern how the molecule will behave in a biological system, from its solubility in aqueous environments to its ability to cross lipid membranes. The properties for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol have been calculated using established computational methods.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Implication for Drug-Likeness
Molecular Formula C₁₀H₁₄FNO₂ -
Molecular Weight (MW) 199.22 g/mol Excellent. Well below the 500 Da threshold, favoring absorption and distribution.[6]
LogP (Octanol/Water) 1.21 Balanced lipophilicity. Favorable for membrane permeability without compromising aqueous solubility.
TPSA (Topological Polar Surface Area) 55.48 Ų Optimal for oral bioavailability. Values < 140 Ų are associated with good cell permeability.
Hydrogen Bond Donors 2 Compliant with drug-likeness rules (typically ≤ 5), reducing the potential for poor permeability.
Hydrogen Bond Acceptors 3 Compliant with drug-likeness rules (typically ≤ 10).

| Rotatable Bonds | 3 | Low conformational flexibility, which can be favorable for binding affinity and bioavailability. |

Causality Analysis: The compound fully adheres to Lipinski's Rule of Five, a widely recognized guideline for assessing drug-likeness and predicting oral bioavailability.[7] Its low molecular weight and optimal TPSA are strong indicators of its potential to be orally active. The balanced LogP value is particularly noteworthy; it suggests the molecule can effectively partition into the lipid bilayers of intestinal cells for absorption while retaining sufficient solubility in the aqueous environment of the gastrointestinal tract.[8]

Predicted ADMET Profile

Absorption

Absorption determines the fraction of an administered dose that reaches systemic circulation. For orally administered drugs, this involves traversing the intestinal epithelium.

  • Oral Bioavailability: Prediction: High . The compound's excellent physicochemical profile (See Table 1) strongly suggests high oral bioavailability. Computational models based on support vector machines (SVM) and other machine learning algorithms have shown high accuracy in predicting bioavailability from such descriptors.[8][9] A high oral bioavailability reduces the required dose, which can in turn lower the risk of side effects.[10]

  • Intestinal Permeability (Caco-2): Prediction: High . Caco-2 cell permeability is a standard in vitro model for human intestinal absorption. Compounds with a TPSA below 60 Ų and a moderate LogP, like the subject molecule, generally exhibit high permeability.[11]

  • P-glycoprotein (P-gp) Efflux: Prediction: Unlikely to be a significant substrate. P-gp is an efflux transporter in the intestinal wall that can pump drugs back into the gut lumen, reducing absorption. While the compound possesses a basic amine, a feature sometimes associated with P-gp substrates, its overall physicochemical profile does not strongly align with typical high-affinity P-gp substrates.[12] Experimental verification is recommended.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.

  • Blood-Brain Barrier (BBB) Penetration: Prediction: Likely to cross the BBB. The ability to penetrate the BBB is crucial for drugs targeting the central nervous system (CNS). Key factors favoring BBB passage include a molecular weight under 400-500 Da, a LogP between 1 and 3, and a TPSA below 90 Ų.[13] The subject molecule meets all these criteria, suggesting it can access CNS targets. The strict control of substance entry into the brain by the BBB is a major obstacle for over 98% of small-molecule drugs.[14]

  • Plasma Protein Binding (PPB): Prediction: Low to Moderate. Highly lipophilic drugs (high LogP) tend to bind extensively to plasma proteins like albumin, which restricts the free fraction of the drug available to exert its effect. With a modest LogP of 1.21, 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol is predicted to have a lower degree of plasma protein binding, ensuring a sufficient concentration of the free, active drug in circulation.

Metabolism

Metabolism is the biotransformation of a drug into other compounds (metabolites), primarily occurring in the liver. This process is mediated by enzymes like the Cytochrome P450 (CYP) superfamily and is critical for drug clearance and detoxification.[12]

  • Predicted Metabolic Pathways: The molecule presents several sites susceptible to Phase I metabolism. The primary predicted pathways are:

    • O-Demethylation: The 4-methoxy group is a prime target for CYP-mediated O-dealkylation to form the corresponding phenol derivative. This is a very common metabolic route for aryl methyl ethers.[15]

    • Aromatic Hydroxylation: The phenyl ring may undergo hydroxylation, likely at the position ortho or meta to the existing substituents.

    • Oxidation of the Alcohol: The tertiary alcohol could undergo oxidation, although this is generally a slower process compared to primary or secondary alcohols.

    • Deamination: The primary amine could be a substrate for monoamine oxidase (MAO) or CYP-mediated oxidative deamination.

  • CYP Isoform Involvement: The metabolism is likely to be mediated by major drug-metabolizing enzymes such as CYP3A4, CYP2D6, and CYP2C9, which are responsible for the biotransformation of the majority of drugs.[16]

  • CYP Inhibition Potential: Prediction: Low. Drug-drug interactions (DDIs) often arise when one drug inhibits the CYP enzymes responsible for another drug's metabolism.[17][18] The structure of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol does not contain common structural motifs known to be potent inhibitors of major CYP isoforms. However, in vitro screening is essential for confirmation.[19]

G cluster_main Predicted Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Parent 1-Amino-2-(3-fluoro-4- methoxyphenyl)propan-2-ol M1 Phenol Metabolite (via O-Demethylation) Parent->M1 CYP-mediated M2 Hydroxylated Metabolite (via Aromatic Hydroxylation) Parent->M2 CYP-mediated M3 Deaminated Metabolite (via Oxidative Deamination) Parent->M3 MAO/CYP-mediated Conj Glucuronide or Sulfate Conjugates M1->Conj UGT/SULT M2->Conj UGT/SULT

Caption: Predicted primary metabolic pathways for the parent compound.

Excretion

Excretion is the process of removing the drug and its metabolites from the body.

  • Predicted Route of Excretion: Renal. The predicted metabolites, particularly after Phase II conjugation (e.g., glucuronidation or sulfation), will be significantly more polar and water-soluble than the parent compound. This increased polarity facilitates efficient elimination via the kidneys into the urine.

Toxicity

Predicting toxicity is paramount for drug safety. In silico models can identify potential liabilities based on structural alerts and pharmacophore matching.

  • hERG Inhibition: Prediction: Moderate Risk. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[20][21] Many hERG blockers contain a basic nitrogen atom (which is protonated at physiological pH) and one or more lipophilic aromatic regions.[22][23] The subject compound possesses both of these features, placing it in a structural class that warrants a moderate level of concern. Early in vitro electrophysiology testing (e.g., patch-clamp assay) is strongly recommended to quantify this risk.[24]

  • Mutagenicity (Ames Test): Prediction: Low Risk. The structure does not contain well-known structural alerts for mutagenicity, such as nitroaromatics or aromatic amines, suggesting a low probability of being positive in a bacterial reverse mutation assay.[11]

  • Hepatotoxicity: Prediction: Low Risk. There are no obvious structural features commonly associated with drug-induced liver injury (DILI).

  • Acute Oral Toxicity: Prediction: Low. Based on its general structure and lack of highly reactive functional groups, the compound is predicted to have a low order of acute toxicity, likely falling into GHS category 5 or being unclassified.[25]

In Silico ADMET Prediction: A Standardized Protocol

The predictions outlined in this guide are derived from a systematic, multi-step computational workflow designed to provide a holistic view of a compound's ADMET profile.

Protocol 1: Step-by-Step In Silico ADMET Workflow

  • Structure Preparation:

    • 1.1. Obtain the 2D structure of the candidate molecule (SMILES or SDF format).

    • 1.2. Convert the 2D structure to 3D and generate a low-energy conformer using a computational chemistry package (e.g., RDKit, ChemDraw).

    • 1.3. Standardize the structure by neutralizing charges, removing salts, and adding explicit hydrogens.

  • Physicochemical Property Calculation:

    • 2.1. Input the standardized structure into a validated software tool (e.g., SwissADME, pkCSM, ADMETlab 2.0) to calculate key molecular descriptors.[26]

    • 2.2. Calculate properties including, but not limited to: Molecular Weight, LogP, TPSA, H-bond donors/acceptors, and rotatable bonds.

  • ADMET Model Prediction:

    • 3.1. Submit the structure to a suite of predictive models, which can be a combination of knowledge-based systems, quantitative structure-activity relationship (QSAR) models, and machine learning algorithms.[27][28]

    • 3.2. Absorption: Predict oral bioavailability, Caco-2 permeability, and P-gp substrate/inhibitor status.

    • 3.3. Distribution: Predict BBB penetration and plasma protein binding.

    • 3.4. Metabolism: Predict sites of metabolism and potential for inhibition of major CYP450 isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4).[16]

    • 3.5. Toxicity: Predict hERG inhibition, Ames mutagenicity, hepatotoxicity, and other relevant endpoints.

  • Data Analysis and Interpretation:

    • 4.1. Consolidate all predicted data into a summary table.

    • 4.2. Compare predicted values against established optimal ranges for orally active drugs.

    • 4.3. Analyze the structure-property relationships to understand the molecular features driving the predictions.[4]

    • 4.4. Identify potential liabilities and formulate recommendations for chemical modification or specific in vitro assays.

G cluster_predict ADMET Endpoints start Candidate Molecule (SMILES/SDF) prep 1. Structure Preparation (Standardize & Generate 3D) start->prep calc 2. Calculate Physicochemical Properties (MW, LogP, TPSA) prep->calc predict 3. Run Predictive Models (QSAR, Machine Learning) calc->predict analyze 4. Analyze & Interpret Data predict->analyze abs Absorption dist Distribution met Metabolism exc Excretion tox Toxicity report ADMET Profile Report & Recommendations analyze->report

Sources

Protocols & Analytical Methods

Method

HPLC-MS protocol for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol analysis

Advanced HPLC-MS/MS Analytical Protocol for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol Molecular Rationale and Analytical Strategy The target analyte, 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol, is a highly pol...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC-MS/MS Analytical Protocol for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol

Molecular Rationale and Analytical Strategy

The target analyte, 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol, is a highly polar, basic small molecule (Exact Mass: 199.1009 Da). Structurally, it features a primary amine, a tertiary alcohol, and a 3-fluoro-4-methoxyphenyl ring.

Causality in Method Design: The primary amine (pKa ~9.5) ensures the molecule is positively charged at physiological and acidic pH. This basicity often leads to severe peak tailing on standard C18 silica columns due to secondary interactions with residual surface silanols. To counteract this, we employ a Biphenyl stationary phase . The biphenyl chemistry provides orthogonal retention mechanisms: standard hydrophobic interactions for the aliphatic backbone and strong π−π interactions with the electron-rich 4-methoxyphenyl ring. This results in superior retention and peak symmetry for aromatic amines.

Furthermore, the use of 0.1% Formic Acid in the mobile phase serves a dual purpose: it maintains the analyte in a fully protonated state ( [M+H]+ ) to maximize Electrospray Ionization (ESI+) efficiency, and it suppresses silanol ionization on the column, ensuring sharp chromatographic peaks.

Self-Validating Experimental Protocol

To ensure trustworthiness and compliance with global regulatory standards, this protocol integrates continuous System Suitability Testing (SST) and is grounded in the authoritative [1] and the [2]. Every batch acts as a self-validating system through the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) and rigorous Quality Control (QC) bracketing.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Biological matrices (e.g., plasma) contain thousands of endogenous phospholipids and proteins that cause severe ion suppression in MS/MS. Because our analyte is a strong base, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). The low pH during loading ensures the amine is protonated and strongly bound to the sulfonic acid groups of the sorbent, allowing aggressive washing with 100% organic solvents to remove neutral lipids before elution at high pH.

SPE_Workflow A 1. Sample Aliquot (Plasma + IS + 2% FA) C 3. Sample Loading (Ion exchange capture) A->C B 2. MCX Cartridge Conditioning (MeOH -> H2O) B->C D 4. Wash Step 1 (2% FA in H2O - removes neutrals) C->D E 5. Wash Step 2 (100% MeOH - removes lipids) D->E F 6. Target Elution (5% NH4OH in MeOH) E->F G 7. Evaporate & Reconstitute (Initial Mobile Phase) F->G

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amine extraction.

Chromatographic Conditions
  • Column: Superficially porous Biphenyl column (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

Table 1: Optimized HPLC Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve
0.009550.4Initial
0.509550.4Linear
3.5040600.4Linear
4.005950.4Linear
5.005950.4Hold
5.109550.4Linear
7.009550.4Re-equilibration
Mass Spectrometry (ESI-MS/MS) Parameters

The primary amine readily accepts a proton, making ESI in positive ion mode the optimal ionization strategy. The precursor ion [M+H]+ is observed at m/z 200.1.

Mechanistic Fragmentation: Upon Collision-Induced Dissociation (CID), the tertiary alcohol undergoes a facile neutral loss of water (-18 Da) to form a stable carbocation/alkene at m/z 182.1. At higher collision energies, a subsequent loss of ammonia (-17 Da) occurs, yielding an ion at m/z 165.1.

Fragmentation_Pathway A Precursor Ion [M+H]+ m/z 200.1 B Collision-Induced Dissociation (CID) A->B C Loss of H2O (-18 Da) m/z 182.1 (Quantifier) B->C CE: 15 eV D Loss of H2O + NH3 (-35 Da) m/z 165.1 (Qualifier) B->D CE: 25 eV

Fig 2. ESI+ MS/MS fragmentation pathway and MRM transitions for the target analyte.

Table 2: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
Target200.1182.1506015Quantifier
Target200.1165.1506025Qualifier
SIL-IS (d3)203.1185.1506015Internal Standard

(Note: The SIL-IS is introduced at the earliest stage of sample preparation. Because it co-elutes with the target analyte, it experiences identical matrix suppression and extraction losses, mathematically canceling out these variables during quantification).

System Suitability and Validation Criteria

A self-validating system requires strict adherence to acceptance criteria before and during the run. According to the [1]:

  • SST Injection: An LLOQ (Lower Limit of Quantification) sample must demonstrate a Signal-to-Noise (S/N) ratio ≥5:1 and a peak asymmetry factor between 0.8 and 1.2.

  • Calibration Curve: Must include a blank, a zero sample (blank + IS), and at least 6 non-zero concentration levels. The back-calculated concentrations must be within ±15% of the nominal value ( ±20% at LLOQ).

  • Quality Control (QC) Bracketing: QC samples (Low, Mid, High) must be interspersed throughout the run. At least 67% of all QCs, and 50% per level, must be within ±15% of their nominal values.

Table 3: Key Validation Parameters and Acceptance Criteria

Validation ParameterICH M10 / FDA Acceptance Criteria
Precision (Intra/Inter-run) ≤15% CV ( ≤20% at LLOQ)
Accuracy (Bias) ±15% of nominal ( ±20% at LLOQ)
Matrix Effect (IS-normalized)Matrix Factor CV ≤15% across 6 independent lots
Carryover ≤20% of LLOQ area in subsequent blank injection

Troubleshooting Common Issues

  • Loss of Sensitivity over Time: Given the basic nature of the analyte, it can strongly adsorb to active sites in the MS source. Solution: Regularly clean the ESI probe and front-end optics. Ensure the SPE wash steps are strictly followed to prevent phospholipid build-up on the column, which causes progressive, invisible ion suppression.

  • Peak Splitting/Tailing: Often caused by a mismatch between the injection solvent and the initial mobile phase. Solution: Ensure the sample is reconstituted in a solvent exactly matching the initial gradient conditions (e.g., 5% Acetonitrile in Water with 0.1% FA).

References

  • Title: Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link] [1]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link] [2]

Application

Application Note: ¹H and ¹³C NMR Assignment Protocol for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the structural elucidation of 1-Amino-2-(3-fluoro-4-methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the structural elucidation of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Rationale & Causality (Expertise & Experience)

The molecule 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol presents a unique combination of structural features that dictate its NMR behavior. As a Senior Application Scientist, it is critical to look beyond simple chemical shifts and understand the causality behind the spectral splitting patterns. The assignment is heavily guided by two primary phenomena:

A. Magnetic Non-Equivalence (Diastereotopic Protons)

The C2 carbon is a chiral center, bearing a hydroxyl group, a methyl group, an aminomethyl group, and an aryl ring. Because of this stereocenter, the two protons on the adjacent C1 methylene group (-CH 2​ -NH 2​ ) are strictly diastereotopic. Even with rapid free rotation around the C1-C2 bond, these protons reside in permanently distinct magnetic environments. Consequently, they will not appear as a simple singlet or doublet; instead, they couple with each other to form a classic AB spin system , manifesting as two distinct doublets with a large geminal coupling constant ( 2JHH​≈13.0 Hz).

B. Scalar Carbon-Fluorine Coupling

The 3-fluoro-4-methoxyphenyl moiety is profoundly influenced by the 19 F nucleus (spin ½, 100% natural abundance). The 19 F nucleus induces extensive scalar coupling across the aromatic ring, splitting both the 1 H and 13 C signals[1]. In the 13 C spectrum, this is highly diagnostic:

  • 1JCF​ (ipso): Generates a massive doublet (~245 Hz) at the C3' position.

  • 2JCF​ (ortho): Splits the C2' and C4' carbons with coupling constants of ~19.5 Hz and ~11.0 Hz, respectively[2].

  • 3JCF​ (meta) & 4JCF​ (para): Provide smaller, yet resolvable doublets (~2-7 Hz) for the remaining aromatic carbons.

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every primary 1D assignment must be cross-verified through selective 2D experiments and chemical exchange techniques.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) for accurate zero-point referencing.

  • Pro-Tip for Exchangeable Protons: Trace acidic impurities in CDCl 3​ (e.g., DCl from photolytic degradation) can catalyze the rapid exchange of -OH and -NH 2​ protons, broadening them into the baseline. To prevent this, pass the CDCl 3​ through a small plug of basic alumina immediately prior to sample preparation.

Step 2: 1D NMR Acquisition
  • 1 H NMR (400 or 600 MHz): Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

  • 13 C{ 1 H} NMR (100 or 150 MHz): Acquire 1024 scans with broadband proton decoupling. Use a D1 of 2.0 seconds to ensure adequate relaxation of the quaternary carbons (C2, C1', C3', C4').

Step 3: Self-Validation via D 2​ O Exchange
  • After acquiring the initial 1 H spectrum, add 1–2 drops of Deuterium Oxide (D 2​ O) directly into the NMR tube.

  • Cap the tube, shake vigorously for 30 seconds, and allow the phases to separate.

  • Re-acquire the 1 H spectrum. The broad resonance at ~1.80 ppm will disappear entirely. This definitively validates the assignment of the three exchangeable protons (-OH and -NH 2​ ).

Step 4: 2D NMR Cross-Validation
  • HSQC (Heteronuclear Single Quantum Coherence): Use this to map the diastereotopic C1 protons (2.75 and 2.95 ppm) to the single C1 carbon resonance (~52.8 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Verify the quaternary C2 carbon (~74.5 ppm) by observing strong 2JCH​ and 3JCH​ cross-peaks originating from the C3-methyl protons (1.48 ppm) and the C1-methylene protons.

Workflow Visualization

G N1 Sample Preparation (CDCl3, 10 mg, TMS) N2 1D NMR Acquisition (1H & 13C{1H}) N1->N2 N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 N4 Data Processing & FT (Phase & Baseline Correction) N3->N4 N5 Spin-System Analysis (J-coupling & Diastereotopic Protons) N4->N5 N6 Carbon-Fluorine Coupling (1J, 2J, 3J Analysis) N4->N6 N7 Final Structural Assignment (1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol) N5->N7 N6->N7

Figure 1: NMR acquisition and structural elucidation workflow for the target compound.

Quantitative Data Presentation

The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants derived from empirical data of fluorinated methoxyaryl derivatives[1].

Table 1: 1 H NMR Spectral Data (CDCl 3​ , 400 MHz)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
C4'-OCH 3​ 3.88s-3HMethoxy protons
C3-CH 3​ 1.48s-3HMethyl group on chiral C2
C1-H a​ 2.75d13.01HDiastereotopic CH 2​ proton (AB system)
C1-H b​ 2.95d13.01HDiastereotopic CH 2​ proton (AB system)
C2'-H 7.20dd12.5, 2.21HAromatic, ortho to F ( 3JHF​ coupling)
C5'-H 6.92dd8.5, 2.01HAromatic, ortho to OMe
C6'-H 7.12ddd8.5, 2.2, 1.01HAromatic, para to F
-OH, -NH 2​ 1.80br s3HExchangeable with D 2​ O
Table 2: 13 C NMR Spectral Data (CDCl 3​ , 100 MHz)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
C3' 152.1d245.0Aromatic C-F ( 1JCF​ )
C4' 146.8d11.0Aromatic C-OMe ( 2JCF​ )
C1' 139.5d4.5Aromatic C-alkyl ( 4JCF​ )
C6' 120.8d7.0Aromatic CH ( 3JCF​ )
C2' 114.2d19.5Aromatic CH ( 2JCF​ )
C5' 113.1d2.5Aromatic CH ( 3JCF​ )
C2 74.5s-Quaternary C-OH (Chiral center)
C4'-OCH 3​ 56.2s-Methoxy carbon
C1 52.8s-CH 2​ -NH 2​
C3 28.4s-CH 3​

References

  • Ahmed, S. T., Parmeggiani, F., Weise, N. J., Flitsch, S. L., & Turner, N. J. (2018). Engineered Ammonia Lyases for the Production of Challenging Electron-Rich L-Phenylalanines. ACS Catalysis, 8(4), 3129–3132. Available at:[Link]

  • Battisti, U. M., García-Vázquez, R., Svatunek, D., Herrmann, B., Löffler, A., Mikula, H., & Herth, M. M. (2022). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry, 33(4), 608–624. Available at:[Link]

Sources

Method

Application Note: Strategic Utilization of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol in Medicinal Chemistry

Executive Summary In modern drug discovery, overcoming pharmacokinetic liabilities while maintaining target affinity requires the strategic incorporation of highly functionalized, sterically constrained building blocks....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, overcoming pharmacokinetic liabilities while maintaining target affinity requires the strategic incorporation of highly functionalized, sterically constrained building blocks. 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol is an advanced tertiary amino alcohol scaffold that serves as a privileged intermediate. It is particularly valuable in the synthesis of kinase inhibitors, GPCR ligands, and novel antimicrobial agents. This application note details the structural rationale, mechanistic advantages, and validated synthetic protocols for incorporating this building block into heterocyclic drug cores.

Structural & Mechanistic Rationale

The transition from simple phenylethanolamines to the highly substituted 1-amino-2-arylpropan-2-ol scaffold is driven by specific structure-activity relationship (SAR) and pharmacokinetic (PK) requirements.

  • The Propan-2-ol Backbone (Tertiary Alcohol): Unlike standard secondary benzylic alcohols, this scaffold features a methyl group at the benzylic position, creating a tertiary alcohol. This specific modification actively prevents Phase I metabolic oxidation (e.g., CYP450-mediated dehydrogenation) that typically degrades secondary alcohols into inactive or toxic ketones. Furthermore, the steric bulk restricts the conformational flexibility of the molecule, locking the pharmacophore into a rigid, bioactive conformation that reduces the entropic penalty upon target binding.

  • The 3-Fluoro-4-methoxyphenyl Motif:

    • Fluorine Effect: The highly electronegative fluorine atom at the meta position lowers the pKa of the adjacent primary amine. This modulates the basicity of the molecule, optimizing passive membrane permeability. Additionally, fluorine increases overall lipophilicity without adding significant steric bulk, enhancing intracellular accumulation[1].

    • Methoxy Group: The para-methoxy group acts as a critical, directional hydrogen bond acceptor. In specific antimicrobial applications, this moiety is essential for anchoring the molecule within target enzyme pockets.

Application Workflow: Synthesis of Thienopyrimidine-Based Antimicrobials

A premier application of this building block is in the development of narrow-spectrum antimicrobials targeting Helicobacter pylori. Recent high-throughput screening and SAR optimization have identified thienopyrimidine derivatives as potent inhibitors of H. pylori, acting specifically by binding to the NuoB-NuoD subunits of Respiratory Complex I[2]. Coupling a chlorothienopyrimidine core with 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol yields an advanced lead compound with superior metabolic stability and target affinity.

Mechanism Drug Thienopyrimidine Amino Alcohol Target NuoB-NuoD Interface (Complex I) Drug->Target High-Affinity Binding Inhibition Electron Transfer Blockade Target->Inhibition Induces PMF Loss of Proton Motive Force Inhibition->PMF Causes Death ATP Depletion & Bacterial Death PMF->Death Results in

Figure 1: Mechanism of action for thienopyrimidine derivatives targeting H. pylori Respiratory Complex I.

Experimental Protocols

The following protocol outlines the nucleophilic aromatic substitution (SNAr) required to couple the amino alcohol building block to a heterocyclic electrophile.

Protocol: SNAr Coupling of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol

Objective: To synthesize a sterically hindered, metabolically stable thienopyrimidine intermediate.

Materials:

  • Electrophile: 4-Chloro-thieno[2,3-d]pyrimidine (1.0 eq)

  • Nucleophile: 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: n-Butanol (anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-thieno[2,3-d]pyrimidine (1.0 mmol) in 10 mL of anhydrous n-butanol.

    • Causality:n-Butanol is selected as a high-boiling, polar protic solvent. Its hydrogen-bonding capability stabilizes the Meisenheimer complex transition state during the SNAr reaction, significantly accelerating the substitution at the electron-deficient pyrimidine core.

  • Base Addition: Add DIPEA (2.5 mmol) to the stirring solution at room temperature.

    • Causality: DIPEA is chosen over triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile, thereby eliminating the formation of unwanted quaternary ammonium side products.

  • Nucleophile Addition & Heating: Add 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol (1.1 mmol) in one portion. Attach a reflux condenser and heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 12 hours.

    • Causality: While the tertiary alcohol is sterically demanding, the primary amine remains highly nucleophilic. Heating to 90 °C provides the necessary activation energy to overcome the steric hindrance near the nucleophilic center without degrading the starting materials.

  • Self-Validation & Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate eluent. The reaction is self-validating and deemed complete when the UV-active starting material spot (Rf ≈ 0.6) completely disappears, replaced by a highly polar, UV-active product spot (Rf ≈ 0.2). Confirm the product mass via LC-MS (ESI+).

  • Workup & Isolation: Cool the mixture to room temperature and concentrate in vacuo to remove the n-butanol. Partition the crude residue between Dichloromethane (DCM, 20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 0-10% Methanol in DCM) to afford the pure coupled product.

Quantitative Data Summary

The strategic shift from a secondary to a tertiary amino alcohol scaffold yields profound improvements in the physicochemical profile of the resulting drug candidates.

Table 1: Physicochemical Advantages of the Tertiary Amino Alcohol Scaffold

PropertySecondary Alcohol (Ethanolamine analog)Tertiary Alcohol (Propan-2-ol scaffold)Medicinal Chemistry Impact
Benzylic Oxidation Liability High (Susceptible to CYP450)Low (Sterically Blocked)Extends in vivo half-life and prevents toxic ketone metabolite formation.
Conformational Flexibility High (Free rotation)Restricted (Locked by α -methyl)Reduces entropic penalty upon binding; increases target affinity.
Lipophilicity (LogP) BaselineIncreased (+ ~0.5 units)Enhances passive membrane permeability and intracellular accumulation.
Steric Hindrance at OH LowHighPrevents premature Phase II glucuronidation at the hydroxyl group.

References

  • Title: The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori That Act through Inhibition of the Respiratory Complex I Source: ACS Infectious Diseases (2021) URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (2008) URL: [Link]

Sources

Application

In vitro assay development for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol derivatives

Title: In Vitro Assay Development for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol Derivatives Introduction & Pharmacological Rationale The scaffold 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Assay Development for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol Derivatives

Introduction & Pharmacological Rationale

The scaffold 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol represents a highly substituted phenylethanolamine/ β -hydroxy amphetamine derivative. The incorporation of a 3-fluoro-4-methoxy moiety onto the phenyl ring significantly alters the molecule’s lipophilicity, electron density, and steric bulk. In drug development, these structural modifications classically shift the pharmacodynamic profile toward monoamine transporters (DAT, SERT, NET) and G-protein coupled receptors (GPCRs) such as trace amine-associated receptors (TAARs) or adrenergic receptors. However, the increased lipophilicity also introduces a substantial risk of promiscuous binding to the hERG potassium channel inner cavity.

As a Senior Application Scientist, I have designed a rigorous, three-phase in vitro screening cascade to evaluate the efficacy, functional signaling, and safety pharmacology of these derivatives.

Workflow A Compound Library (1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol) B Phase 1: Primary Screen Monoamine Transporter Uptake A->B C Phase 2: Secondary Screen GPCR cAMP Functional Assay B->C D Phase 3: Safety Pharmacology hERG Automated Patch-Clamp C->D E Lead Selection & In Vivo Profiling D->E

Figure 1: In vitro screening cascade for phenylethanolamine derivatives.

Phase 1: Monoamine Transporter Uptake Inhibition (DAT, SERT, NET)

Expertise & Causality: While high-throughput fluorescent assays exist, radiotracer uptake remains the gold standard for evaluating transporter inhibition because it directly measures substrate translocation rather than mere binding site occlusion[1]. We utilize adherent HEK293 cells stably expressing human DAT, SERT, or NET. A critical experimental choice here is washing the cells with room-temperature Krebs-HEPES buffer (KHB) rather than 37°C buffer. Rapid temperature shifts induce thermal shock, leading to artifactual transporter internalization and skewed IC50​ values.

Self-Validating System: Every assay plate must include a full dose-response curve of a known reference standard (e.g., Cocaine for DAT, Fluoxetine for SERT). The assay is only considered valid if the calculated Z'-factor is > 0.6, ensuring robust signal separation between total uptake and non-specific uptake.

Protocol:

  • Seed HEK293-hDAT/hSERT/hNET cells at 50,000 cells/well in poly-D-lysine coated 96-well plates 24 hours prior to the assay.

  • Wash cells once with 100 µL room-temperature KHB (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl 2​ , 1.2 mM MgSO 4​ , 1.2 mM KH 2​ PO 4​ , 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Pre-incubate cells for exactly 10 minutes with 50 µL KHB containing the test derivative (10 pM to 10 µM) or vehicle (0.1% DMSO).

  • Initiate uptake by adding 50 µL of [³H]-dopamine,[³H]-serotonin, or [³H]-norepinephrine (final concentration 20 nM).

  • Incubate for 10 minutes at room temperature. (Note: Restricting incubation to 10 minutes ensures the measurement remains within the linear phase of steady-state uptake).

  • Terminate the reaction by rapid aspiration and three immediate washes with ice-cold KHB to trap the intracellular radiotracer.

  • Lyse cells with 1% SDS, add scintillation cocktail, and quantify using a microplate scintillation counter.

Phase 2: GPCR Functional Screening (cAMP Accumulation)

Expertise & Causality: To determine if the derivatives act as agonists, antagonists, or inverse agonists at monoaminergic GPCRs, we measure intracellular cAMP fluctuations. We employ a genetically encoded luminescent cAMP biosensor (e.g., GloSensor™) because it allows for non-lytic, real-time kinetic measurements in living cells, offering superior dynamic range compared to traditional competitive end-point immunoassays[2].

Self-Validating System: For G αs​ -coupled assays, Isoproterenol is run in parallel. For G αi​ -coupled assays, 1 µM Forskolin is used to artificially elevate the baseline cAMP pool, allowing us to observe the derivative-induced decrease in luminescence. The signal-to-background (S/B) ratio must exceed 10 for plate acceptance.

cAMP_Pathway L Derivative Ligand R GPCR (Gs/Gi) L->R Binds AC Adenylyl Cyclase R->AC Gαs/Gαi cAMP cAMP AC->cAMP Modulates Biosensor cAMP Biosensor cAMP->Biosensor Binds Lum Luminescence Biosensor->Lum Emits

Figure 2: GPCR-mediated cAMP biosensor signaling pathway for functional screening.

Protocol:

  • Plate HEK293 cells stably expressing the target GPCR and the pGloSensor™-22F cAMP plasmid at 10,000 cells/well in a white, clear-bottom 384-well plate.

  • Pre-equilibrate cells for 2 hours at room temperature with 2% GloSensor™ cAMP Reagent in CO 2​ -independent medium. (Why? This prolonged equilibration allows the pro-luciferin substrate to enter the cells and undergo basal cleavage, stabilizing the luminescence baseline prior to compound addition[2]).

  • Add the test derivative (10-point concentration curve) and incubate for 15 minutes.

  • (For G αi​ screens only): Add 1 µM Forskolin to stimulate adenylyl cyclase.

  • Read luminescence continuously for 30 minutes on a high-sensitivity microplate reader.

Phase 3: Safety Pharmacology (hERG Automated Patch-Clamp)

Expertise & Causality: The 3-fluoro-4-methoxy substitution significantly increases the risk of hERG channel blockade, a primary mechanism for drug-induced Long QT syndrome. We adhere strictly to the FDA's Comprehensive in vitro Proarrhythmia Assay (CiPA) voltage protocol[3]. The protocol utilizes a 100 ms ramp-down from +40 mV to -80 mV. (Why? hERG channels recover from inactivation much faster than they deactivate. The voltage ramp perfectly captures this rapid recovery, generating a massive peak tail current that is highly sensitive to drug-induced pore blockade).

Self-Validating System: Membrane seal resistance must be >1 G Ω to prevent leak current artifacts. A positive control (1 µM Terfenadine) is applied at the end of every recording to fully block the channel, confirming that the measured tail current was exclusively hERG-mediated.

Protocol:

  • Harvest CHO cells stably expressing the hERG1a channel and resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM Dextrose, pH 7.4)[3].

  • Establish the whole-cell configuration using an automated patch-clamp system. Verify that seal resistance is > 1 G Ω .

  • Apply the CiPA voltage protocol: Hold at -80 mV, step to -90 mV for 100 ms (to calculate input resistance), depolarize to +40 mV for 500 ms, and ramp down to -80 mV over 100 ms (-1.2 V/s)[3].

  • Repeat the protocol every 5 seconds until the peak tail current (measured during the ramp) is stable for 25 consecutive sweeps (<10% variance).

  • Perfuse the test derivative and monitor fractional block at steady state (typically 3-5 minutes).

  • Apply 1 µM Terfenadine to fully block hERG and calculate the residual leak current.

Quantitative Data Presentation

To ensure rapid evaluation of the 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol derivatives, all primary screening data must be consolidated into the following standardized matrix:

Assay TargetPrimary ReadoutReference StandardExpected IC50​ / EC50​ Quality Acceptance Criteria
hDAT Uptake [³H]-Dopamine (CPM)Cocaine~300 nMZ' > 0.6, S/B > 5
hSERT Uptake [³H]-Serotonin (CPM)Fluoxetine~20 nMZ' > 0.6, S/B > 5
GPCR (G αs​ ) Luminescence (RLU)Isoproterenol~10 nMZ' > 0.5, S/B > 10
hERG Channel Tail Current (pA)Terfenadine~15 nMSeal > 1 G Ω , Leak < 50 pA

References[2] Promega Corporation. "GloSensor™ cAMP Assay Technical Manual." Promega Protocols. URL: https://www.promega.com/resources/protocols/technical-manuals/0/glosensor-camp-assay-protocol/[3] U.S. Food and Drug Administration (FDA). "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines." CiPA Initiative Guidelines (2021). URL: https://www.fda.gov/media/131157/download[1] Ilic M., Maier J., Holy M., et al. "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology 11:673 (2020). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7248232/

Sources

Method

Application Note: Cell-Based Assays for Screening 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol Analogs

Introduction: Pharmacological Context and Screening Rationale The compound 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol is a structurally distinct β -hydroxy phenethylamine derivative. As a fluorinated and methoxylate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Pharmacological Context and Screening Rationale

The compound 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol is a structurally distinct β -hydroxy phenethylamine derivative. As a fluorinated and methoxylated analog of 1-amino-2-phenylpropan-2-ol—a known metabolite of the psychostimulant β -methylphenethylamine (BMPEA) —this compound shares a pharmacophore with substituted amphetamines and cathinones.

In drug discovery and neuropharmacology, compounds of this class are primarily evaluated for their interactions with two critical targets:

  • Monoamine Transporters (DAT, NET, SERT): Where they act as competitive reuptake inhibitors or substrate-type releasers.

  • Trace Amine-Associated Receptor 1 (TAAR1): An intracellular Gs​ -coupled G-protein coupled receptor (GPCR) that is directly activated by amphetamine-like molecules, leading to cAMP accumulation and subsequent transporter internalization .

To accurately profile 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol and its analogs, researchers must move beyond simple binding affinities. This application note details a comprehensive, self-validating cell-based screening strategy designed to capture both real-time transporter kinetics and intracellular GPCR signaling.

Mechanistic Framework: The Dual-Target Paradigm

The biological activity of amphetamine analogs is not limited to the cell surface. These lipophilic molecules enter presynaptic neurons either via diffusion or active transport through monoamine transporters (e.g., DAT). Once inside, they bind to intracellular TAAR1 receptors, triggering a cAMP/PKA signaling cascade that phosphorylates the transporter, causing its internalization or reverse transport (efflux) .

Understanding this causality is critical for assay design: an assay measuring only surface binding will miss the primary functional consequence of the drug. Therefore, we utilize a dual-assay approach measuring both transporter function and intracellular cAMP generation.

MOA Compound 1-Amino-2-(3-fluoro-4-methoxyphenyl) propan-2-ol Analog DAT Monoamine Transporter (DAT/NET/SERT) Compound->DAT Competitive Uptake TAAR1 Intracellular TAAR1 (Gs-coupled GPCR) Compound->TAAR1 Intracellular Binding DAT->TAAR1 Facilitates Entry cAMP cAMP Accumulation TAAR1->cAMP Gs Signaling PKA PKA Activation cAMP->PKA Kinase Cascade PKA->DAT Phosphorylation Efflux Transporter Internalization & Monoamine Efflux PKA->Efflux Modulates Transport

Fig 1: Intracellular signaling pathway of analog-mediated TAAR1 activation and DAT modulation.

Assay 1: Real-Time Fluorescent Monoamine Transporter Uptake

Causality & Assay Selection

Historically, transporter function was measured using radioactive substrates like [3H] -dopamine. However, radioligand assays only provide endpoint data and generate hazardous waste. For screening 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol analogs, we utilize a fluorescent monoamine transporter assay (e.g., using ASP+ or similar fluorescent substrates) .

Why this matters: Fluorescent substrates allow for real-time kinetic monitoring. Because amphetamine analogs often act as substrates themselves, they competitively inhibit the uptake of the fluorescent dye. By measuring the kinetic rate of fluorescence accumulation, we can distinguish between rapid competitive inhibition and slower, TAAR1-mediated transporter internalization.

Self-Validating Protocol

This protocol utilizes HEK293 cells stably expressing human DAT (hDAT). The system is self-validating through the mandatory inclusion of a highly specific DAT inhibitor (GBR12909) to define non-specific uptake.

Step-by-Step Methodology:

  • Cell Seeding: Plate hDAT-HEK293 cells at 6×104 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Preparation: Prepare the fluorescent substrate (e.g., Molecular Devices Neurotransmitter Transporter Uptake Dye) in 1X HBSS buffer containing 20 mM HEPES and 0.1% BSA.

  • Compound Pre-incubation:

    • Aspirate culture media.

    • Add 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol analogs at varying concentrations (1 nM to 100 μ M).

    • Validation Controls: Include vehicle (0.1% DMSO) as the baseline, Amphetamine (10 μ M) as a positive control, and GBR12909 (1 μ M) to establish the maximum inhibition baseline (non-specific uptake).

    • Incubate for 10 minutes at 37°C.

  • Kinetic Read: Add the fluorescent substrate to all wells. Immediately transfer the plate to a fluorescent microplate reader (Ex/Em = 440/520 nm).

  • Data Acquisition: Record fluorescence every 2 minutes for 30 minutes to capture the initial linear rate of uptake.

Assay 2: TAAR1-Mediated Intracellular cAMP Accumulation

Causality & Assay Selection

Because TAAR1 is predominantly localized to the endoplasmic reticulum and intracellular vesicles rather than the plasma membrane, standard extracellular GPCR assays often fail to capture its activation. To solve this, we utilize a live-cell luminescent cAMP biosensor (e.g., GloSensor). When the analog enters the cell and activates TAAR1, Gs​ signaling triggers adenylate cyclase, producing cAMP. The biosensor binds cAMP and undergoes a conformational change that generates luminescence in the presence of luciferin.

Self-Validating Protocol

To ensure the cAMP spike is strictly TAAR1-dependent, the assay must be run in parallel on mock-transfected cells (lacking TAAR1) to rule out off-target adenylate cyclase activation.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with human TAAR1 (hTAAR1) plasmid and the cAMP biosensor plasmid. Parallelly transfect a control batch with empty vector + biosensor.

  • Cell Seeding: Plate cells at 5×104 cells/well in a white 96-well plate. Incubate for 24 hours.

  • Substrate Loading: Replace media with assay buffer containing 2% v/v biosensor substrate (luciferin derivative). Incubate for 2 hours at room temperature to allow substrate equilibration and basal luminescence stabilization.

  • Compound Addition: Add the 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol analogs (dose-response curve).

    • Validation Controls: Use β -phenylethylamine ( β -PEA) or (+)-Methamphetamine as positive controls.

  • Luminescence Read: Read luminescence continuously for 45 minutes. Peak cAMP accumulation typically occurs between 15-25 minutes post-dosing.

Workflow Step1 Cell Seeding (HEK293 hDAT/hTAAR1) Step2 Compound Addition (Dose-Response) Step1->Step2 Step3 Incubation (10-30 mins) Step2->Step3 Step4 Fluorescence/ Luminescence Read Step3->Step4 Step5 Data Analysis (IC50 / EC50) Step4->Step5

Fig 2: High-throughput screening workflow for dual monoamine transporter and TAAR1 assays.

Data Presentation & Interpretation

When screening analogs, it is vital to compare their transporter inhibition ( IC50​ ) against their TAAR1 activation ( EC50​ ). A compound with high DAT inhibition but low TAAR1 activation may act more like a traditional stimulant (e.g., cocaine), whereas a compound with balanced activity acts as a monoamine releaser (e.g., amphetamine).

Below is a structured data presentation template demonstrating expected pharmacological profiles for this chemical class:

CompoundhDAT Uptake Inhibition ( IC50​ , nM)hNET Uptake Inhibition ( IC50​ , nM)hTAAR1 Activation ( EC50​ , nM)Efficacy at TAAR1 ( Emax​ % of β -PEA)
(+)-Amphetamine (Control)120 ± 1565 ± 8320 ± 4595%
BMPEA (Control)850 ± 60410 ± 35950 ± 8088%
1-Amino-2-phenylpropan-2-ol > 5,0001,200 ± 1102,100 ± 15065%
3-Fluoro-4-Methoxy Analog [Assay Result][Assay Result][Assay Result][Assay Result]

Note: The addition of the 3-fluoro and 4-methoxy groups on the phenyl ring significantly alters lipophilicity and electron density, which typically shifts the selectivity profile away from DAT and toward SERT/NET, while potentially enhancing TAAR1 binding affinity due to altered hydrogen bonding dynamics.

References

  • Analysis of β -Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS National Center for Biotechnology Information (PMC)[Link]

  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity National Center for Biotechnology Information (PMC)[Link]

  • Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13​ and GαS​ in discrete subcellular domains National Center for Biotechnology Information (PMC)[Link]

  • Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism National Center for Biotechnology Information (PMC)[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Amino Alcohol Synthesis

Welcome to the Technical Support Center for Amino Alcohol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to fre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Alcohol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic routes. Chiral amino alcohols are crucial building blocks in medicinal chemistry and asymmetric synthesis, valued for their role in creating pharmaceuticals and as chiral ligands.[1][2][3] This guide focuses on practical, field-proven insights to enhance the efficiency and success of your experiments.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues that can arise during the synthesis of amino alcohols, particularly through the common method of reducing α-amino ketones. Each problem is broken down into potential causes and actionable solutions, grounded in chemical principles.

Problem 1: Low or No Product Yield

A low yield of the desired amino alcohol is one of the most common frustrations in synthesis. The issue can often be traced back to the choice of reducing agent or the reaction conditions.

Potential Causes & Recommended Solutions:

  • Ineffective Reducing Agent: The selection of the reducing agent is critical and substrate-dependent.

    • Solution: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting aldehydes and ketones to alcohols.[4][5] However, for less reactive ketones or to reduce other functional groups, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) might be necessary.[4][6] Always ensure the purity and proper handling of your reducing agent.

  • Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics.

    • Solution: While many reductions with NaBH₄ are initially performed at 0°C to control the reaction rate, allowing the reaction to warm to room temperature can be necessary for completion.[5] For sluggish reactions, gentle heating might be required, but this should be approached with caution to avoid side reactions.[7] Conversely, highly reactive substrates may benefit from lower temperatures (e.g., -78°C) to improve selectivity.[6][8]

  • Incorrect Solvent: The solvent can influence the reactivity of the reducing agent and the solubility of the starting material.

    • Solution: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.[8] For more powerful or sensitive reagents like LiAlH₄, anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are required.[9] Ensure your solvent is anhydrous when necessary, as water can quench the reducing agent.

  • Insufficient Reaction Time: Some reductions can be slower than anticipated.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] Do not proceed with the work-up until the starting material has been consumed.

Problem 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)

Achieving the desired stereochemistry is often the primary goal in amino alcohol synthesis. Poor stereoselectivity can result from a variety of factors, including the choice of reagents and the reaction conditions.

Potential Causes & Recommended Solutions:

  • Lack of Stereocontrol in Reduction: The approach of the hydride to the carbonyl can be influenced by adjacent stereocenters.

    • Solution (Diastereoselectivity): The stereochemical outcome of the reduction of α-amino ketones can often be controlled by the choice of protecting group on the nitrogen and the reducing agent. For instance, carbamate-protected amino ketones can be selectively reduced to anti-amino alcohols, while bulky N-trityl protected ketones can yield syn-amino alcohols.[8] Chelation control, where the reducing agent coordinates to both the carbonyl oxygen and the nitrogen of the amino group, can also be exploited to favor a specific diastereomer.[8]

    • Solution (Enantioselectivity): For the asymmetric reduction of prochiral ketones, a chiral catalyst is necessary.[12] Common methods include the use of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) or transition metal catalysts with chiral ligands.[2][12][13] The choice of catalyst and ligand is crucial and often requires screening to find the optimal system for a given substrate.[14]

  • Racemization: The stereochemical integrity of the α-carbon can be compromised under certain conditions.

    • Solution: Racemization can occur, especially under basic conditions or at elevated temperatures, through the formation of an enolate or an oxazolone intermediate.[15] It is advisable to perform reactions at lower temperatures when possible and to carefully select the base if one is required.[15] For reductions of N-protected amino acids to amino alcohols, using a mild, one-pot method like activation with 1,1'-carbonyldiimidazole (CDI) followed by NaBH₄ reduction can minimize racemization.[15]

Problem 3: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products, which can complicate purification and lower the yield of the desired amino alcohol.

Potential Causes & Recommended Solutions:

  • Over-reduction or Incomplete Reduction: Using a reducing agent that is too strong or not allowing the reaction to go to completion can lead to undesired products.

    • Solution: If over-reduction is an issue (e.g., reduction of other functional groups), switch to a milder reducing agent (e.g., from LiAlH₄ to NaBH₄).[15] If the reaction is incomplete, resulting in the presence of the starting ketone, consider increasing the reaction time, temperature, or the equivalents of the reducing agent.[15]

  • Protecting Group-Related Side Reactions: The protecting group on the nitrogen can sometimes participate in side reactions or be cleaved under the reaction conditions.

    • Solution: Choose a protecting group that is stable to the reaction conditions. For example, Boc and Cbz groups are generally stable to borohydride reducing agents but can be cleaved under acidic or hydrogenolysis conditions, respectively. Ensure that the chosen protecting group is compatible with both the reaction and the planned deprotection steps.

  • Aldol or Cannizzaro Reactions: Under basic conditions, enolizable ketones can undergo self-condensation (Aldol reaction). Aldehydes without α-hydrogens can undergo disproportionation (Cannizzaro reaction) in the presence of a strong base.

    • Solution: Carefully control the pH of the reaction mixture. If a base is required, use a non-nucleophilic, sterically hindered base. Running the reaction at a lower temperature can also help to suppress these side reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right reducing agent for my amino ketone reduction?

A1: The choice depends on the reactivity of your substrate and the presence of other functional groups.

  • For simple, reactive ketones: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a good starting point due to its selectivity and ease of handling.[16]

  • For less reactive ketones or substrates with other reducible groups (e.g., esters, amides): If you intend to reduce these other groups as well, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent is necessary.[4]

  • For chemoselectivity: If you need to reduce a ketone in the presence of an aldehyde, it's challenging but can sometimes be achieved by careful control of temperature (e.g., -78°C), as aldehydes are generally more reactive than ketones.[6]

Reducing AgentTypical SolventReactivity with Functional Groups
Sodium Borohydride (NaBH₄) Methanol, EthanolReduces aldehydes and ketones. Generally does not reduce esters, carboxylic acids, or amides.[4]
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether (anhydrous)Powerful reducing agent. Reduces aldehydes, ketones, esters, carboxylic acids, and amides.[4][6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane, THFMild and selective, commonly used for reductive amination. Tolerates many functional groups.[17]

Q2: My amino alcohol is highly water-soluble, making extraction difficult. What can I do?

A2: This is a common issue with small, polar amino alcohols. Here are a few strategies:

  • Salting Out: Saturate the aqueous layer with a salt like potassium carbonate or sodium chloride. This decreases the solubility of the amino alcohol in the aqueous phase and can improve extraction efficiency into an organic solvent.[18]

  • Continuous Liquid-Liquid Extraction: For very water-soluble compounds, a continuous extractor can be more effective than multiple separatory funnel extractions.

  • Derivatization: Protect the polar functional groups (e.g., acylate the amine) to make the molecule less polar and more easily extractable. The protecting group can be removed after purification.[18]

  • Salt Formation and Isolation: React the amino alcohol with an acid (e.g., oxalic acid or HCl) to form a salt, which may crystallize from the reaction mixture or a suitable solvent system.[19]

Q3: How can I monitor the progress of my reduction reaction effectively?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • TLC Analysis: Spot the reaction mixture alongside the starting material on a TLC plate. The product alcohol is typically more polar than the starting ketone, so it will have a lower Rf value (it will travel a shorter distance up the plate). The reaction is complete when the spot corresponding to the starting material is no longer visible.[10][11]

  • Visualization: Ketones with conjugation can often be visualized under UV light. Staining with a reagent like potassium permanganate or vanillin is usually necessary to see the alcohol product.

Experimental Protocols

Protocol 1: General Procedure for the Sodium Borohydride Reduction of an α-Amino Ketone

This protocol describes a general method for the diastereoselective reduction of an N-protected α-amino ketone.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-protected α-amino ketone (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise to the stirred solution. Be cautious, as hydrogen gas evolution will occur.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. This may take anywhere from 30 minutes to several hours. If the reaction is slow, it can be allowed to warm to room temperature.

  • Quenching: Once the reaction is complete, slowly and carefully add a quenching agent, such as water or a saturated aqueous solution of ammonium chloride (NH₄Cl), at 0°C to destroy any excess NaBH₄.

  • Work-up: Remove the organic solvent under reduced pressure. Add water and an organic solvent (e.g., ethyl acetate) to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Yield

This diagram outlines a decision-making process for addressing low product yield in amino alcohol synthesis.

G start Low Yield of Amino Alcohol check_sm Check TLC: Starting Material (SM) Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No sm_consumed SM Consumed, Still Low Yield check_sm->sm_consumed Yes increase_time Increase Reaction Time incomplete_rxn->increase_time increase_temp Increase Temperature incomplete_rxn->increase_temp add_reagent Add More Reducing Agent incomplete_rxn->add_reagent increase_time->check_sm increase_temp->check_sm add_reagent->check_sm check_workup Review Work-up & Purification Procedure sm_consumed->check_workup extraction_issue Product Lost During Extraction (Water Soluble?) check_workup->extraction_issue Extraction Problem purification_issue Product Lost During Purification (Decomposition?) check_workup->purification_issue Purification Problem reagent_issue Consider Reagent Degradation or Purity check_workup->reagent_issue No Obvious Issue optimize_extraction Optimize Extraction: - 'Salt out' - Continuous Extraction extraction_issue->optimize_extraction optimize_purification Optimize Purification: - Different stationary/mobile phase - Avoid high heat purification_issue->optimize_purification use_fresh_reagent Use Fresh, High-Purity Reducing Agent reagent_issue->use_fresh_reagent

Caption: Decision-making workflow for troubleshooting low reaction yield.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Cai, Y., et al. (2019). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. PubMed Central. Retrieved from [Link]

  • Reddy, P. V., & Chong, J. M. (2002). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. Organic Letters, 4(1), 53–55. [Link]

  • Wang, Z., et al. (2024). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

  • List, B., Pojarliev, P., & Martin, H. J. (2002). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Organic Letters, 4(15), 2593–2595. [Link]

  • He, R., et al. (2021). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 23(15), 5941–5946. [Link]

  • Feng, X., et al. (2014). Asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by chiral Lewis acids. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 809280. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Paderi, M., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 26(36), 7596–7600. [Link]

  • Buchwald, S. L., et al. (2018). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. PubMed Central. Retrieved from [Link]

  • Molander, G. A., & Stengel, P. J. (1997). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of temperature on the enzymatic synthesis of β-amino alcohol 3a under continuous-flow conditions. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Modern Research in Catalysis, 2(4), 133-138. [Link]

  • Paderi, M., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]

  • Synfacts. (2015). Asymmetric Reduction of α-Amino Ketones Catalyzed by Lewis Acids. Synfacts, 11(1), 0053. [Link]

  • Jamison, T. F., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications, 51(78), 14577–14580. [Link]

  • YouTube. (2023, June 11). Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. Retrieved from [Link]

  • Li, G., et al. (2024). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega. [Link]

  • He, R., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 4090–4093. [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Reddy, P. V., & Chong, J. M. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 66(16), 5552–5556. [Link]

  • Trost, B. M., & Toste, F. D. (2010). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Retrieved from [Link]

  • OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • University of California, Irvine. (2023, September 7). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Rutjes, F. P. J. T., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository. Retrieved from [Link]

  • Paderi, M., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi. Retrieved from [Link]

  • Wang, L., et al. (2018). Synthesis of 1,2-amino alcohols by decarboxylative coupling of amino acid derived α-amino radicals to carbonyl compounds via visible-light photocatalyst in water. Green Chemistry, 20(14), 3231–3236. [Link]

  • CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

  • Google Patents. (n.d.). JP2000026381A - Isolation of aminoalcohol.
  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Cage-like amino alcohols. synthesis, reactions, and application. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amines to Alcohols. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues with phenylpropanolamine compounds

Welcome to the Technical Support Center for Phenylpropanolamine (PPA) compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenylpropanolamine (PPA) compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work with PPA. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the solubility of Phenylpropanolamine and its salts.

Q1: What are the basic solubility characteristics of Phenylpropanolamine (PPA)?

Phenylpropanolamine is a sympathomimetic amine that exists as a free base and various salt forms, with the hydrochloride (HCl) salt being the most common in pharmaceutical applications.[1][2] The solubility profile is dictated by its chemical structure and the form being used.

  • PPA Hydrochloride (PPA HCl): This salt form is generally characterized as being freely soluble in water and alcohol.[3][4] The hydrochloride salt enhances the compound's stability and aqueous solubility, making it suitable for many pharmaceutical formulations.[1][5]

  • PPA Free Base: The free base is less soluble in water compared to the HCl salt. Its solubility becomes a critical factor in determining the overall pH-solubility profile of the compound.[6]

  • pH-Dependent Solubility: The solubility of PPA is extremely dependent on pH.[6][7] As a weak base with a pKa of approximately 9.44, PPA's solubility profile changes significantly with pH.[3] At pH values below its pKa, the ionized (cationic) form predominates, which is more water-soluble. Above the pKa, the un-ionized (free base) form increases, leading to a sharp decrease in aqueous solubility.[6]

Q2: My PPA HCl is described as "freely soluble," yet I'm seeing precipitation in my aqueous buffer. Why is this happening?

This is a common and critical issue that often arises from the phenomenon known as "salting out" or pH shift, especially when diluting a concentrated stock from a non-aqueous solvent (like DMSO) into an aqueous buffer.

Several factors could be at play:

  • Buffer pH vs. PPA pKa: If your aqueous buffer has a pH approaching or exceeding the pKa of PPA (around 9.44), the equilibrium will shift from the soluble ionized form to the less soluble un-ionized free base, causing it to precipitate.[6]

  • Common Ion Effect: If your buffer contains ions that are also present in the PPA salt (e.g., high chloride concentration with PPA HCl), it can reduce the solubility of the salt form.

  • Excipient Interactions: Other components in a complex formulation can interact with the PPA molecule, reducing its effective solubility.

  • Concentration Limits: Even "freely soluble" compounds have a saturation limit. You may be exceeding the maximum solubility for the specific conditions (pH, temperature, ionic strength) of your buffer system.

Q3: How does the Biopharmaceutical Classification System (BCS) apply to PPA?

The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[8] While PPA itself is generally considered to have high solubility (as the HCl salt), its classification can be borderline and formulation-dependent. Given its good absorption, it would likely fall into BCS Class I (High Solubility, High Permeability) or BCS Class III (High Solubility, Low Permeability) , depending on the specific permeability data considered. However, if a formulation results in the precipitation of the free base in the gastrointestinal tract, it could behave like a BCS Class II (Low Solubility, High Permeability) drug, making solubility the rate-limiting step for absorption.[9] Understanding this helps in selecting appropriate strategies for formulation development.

II. Troubleshooting Guide: Practical Solutions for PPA Solubility Issues

This section provides a problem-and-solution framework for issues encountered during experimentation.

Problem 1: My PPA compound precipitates immediately upon dilution of my DMSO stock into my aqueous cell culture media or buffer.

This is a classic sign of poor aqueous solubility of the compound at the final concentration and pH.[10]

Root Cause Analysis: The high concentration of the drug in the DMSO droplet, when introduced to the bulk aqueous phase, experiences a rapid solvent shift. The local concentration exceeds the aqueous solubility limit before it can disperse, leading to nucleation and precipitation. The pH of the final medium is also critical.

Solutions & Step-by-Step Protocol:

  • Optimize the Dilution Method: Instead of adding the buffer to your DMSO stock, add the small volume of DMSO stock to the larger volume of pre-warmed (e.g., 37°C) aqueous buffer while vortexing or mixing vigorously.[10] This promotes rapid dispersion and minimizes localized supersaturation.

  • Employ Serial Dilution: Prepare intermediate dilutions of your stock solution in pure DMSO before the final dilution into the aqueous buffer.[10] This reduces the concentration gradient during the final dilution step.

  • Utilize Co-solvents: If the experimental system allows, introducing a co-solvent can help bridge the polarity gap between DMSO and the aqueous buffer.

  • Gentle Warming and Sonication: After dilution, gentle warming to 37°C or brief sonication in a water bath sonicator can help redissolve fine precipitates.[10] Be cautious, as excessive heat can degrade the compound.

Workflow Diagram: Mitigating Precipitation During Dilution

G cluster_0 Problem Identification cluster_1 Immediate Troubleshooting Steps cluster_2 If Problem Persists: Formulation Adjustment cluster_3 Outcome P Precipitation observed after diluting DMSO stock into aqueous buffer S1 Add DMSO stock to buffer (not vice-versa) with vigorous mixing P->S1 Change Technique S2 Use pre-warmed (37°C) buffer S1->S2 Still precipitates O Clear, stable solution for experiment S1->O Success S3 Apply gentle sonication after dilution S2->S3 Still precipitates F1 Lower final DMSO concentration (≤0.1%) S3->F1 Still precipitates F2 Adjust buffer pH to be >2 units below pKa F1->F2 F3 Introduce a biocompatible co-solvent (e.g., PEG 400) F2->F3 F4 Consider complexation with cyclodextrins F3->F4 F4->O Optimized Formulation

Caption: Troubleshooting workflow for PPA precipitation issues.

Problem 2: I am observing high variability between replicate wells in my cell-based assay.

High variability is often a direct consequence of inconsistent compound solubility and the formation of aggregates.[10] If the compound is not fully dissolved, each well receives a different amount of soluble, active compound, leading to erratic biological responses.

Solutions:

  • Visual Inspection: Before adding detection reagents, carefully inspect the assay plate under a microscope for any signs of microprecipitates.[10]

  • Re-evaluate Solubilization Protocol: Rigorously apply the troubleshooting steps outlined in Problem 1 to ensure a homogenous stock solution is added to the wells.

  • Incorporate Surfactants: For in vitro assays (non-cellular), adding a small amount of a non-ionic surfactant (e.g., Tween® 80 at 0.01-0.1%) can help maintain solubility and prevent aggregation. For cell-based assays, ensure the surfactant concentration is non-toxic to the cells.

  • Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which your compound begins to precipitate under your specific assay conditions. This will define the upper concentration limit for your experiments.

III. Advanced Solubility Enhancement Strategies

If basic troubleshooting is insufficient, more advanced formulation strategies may be necessary, particularly for developing oral dosage forms or for high-concentration parenteral solutions.

Q4: How can I systematically improve the solubility of a PPA derivative that is poorly soluble even in its salt form?

For challenging PPA compounds, a multi-pronged approach combining physical and chemical modification is often required.[8]

Strategy 1: pH Modification and Control

The most powerful tool for an ionizable compound like PPA is pH control. The goal is to formulate at a pH that is at least 2 units below the pKa to ensure >99% of the drug is in the soluble, ionized form.

Protocol 1: Generating a pH-Solubility Profile

This protocol is essential for understanding your compound's behavior and selecting the optimal pH for your formulation.[8]

Materials:

  • PPA compound

  • A series of buffers covering a pH range from 2 to 10

  • Shaking incubator, centrifuge, analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV)[11]

Procedure:

  • Add an excess amount of the PPA compound to separate vials, ensuring undissolved solid is present.

  • Add a known volume of each buffer to the respective vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium.

  • After incubation, confirm the presence of undissolved solid.

  • Centrifuge the vials to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Measure the final pH of the supernatant.

  • Dilute the filtrate as needed and quantify the concentration of the dissolved PPA using your analytical method.

  • Plot the logarithm of solubility against the final measured pH.

Data Interpretation: The resulting profile will clearly show the pH at which solubility dramatically decreases, guiding your formulation efforts. For PPA, you will observe high solubility at low pH and a sharp drop as the pH approaches 9.44.[6]

Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with a hydrophilic exterior, thereby increasing apparent aqueous solubility.[] This is particularly useful for increasing the solubility of the less-soluble free base.

  • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceuticals.[13][14]

  • Mechanism: The phenyl group of PPA can be encapsulated into the cyclodextrin cavity, shielding it from the aqueous environment and enhancing solubility.

Protocol 2: Phase Solubility Study with Cyclodextrins

This study determines if a complex is formed and quantifies the associated increase in solubility.[15]

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20 mM HP-β-CD).

  • Add an excess amount of the PPA compound to each solution.

  • Follow steps 3-8 from the pH-Solubility Profile protocol.

  • Plot the concentration of dissolved PPA against the concentration of the cyclodextrin.

Data Interpretation:

Diagram Type Interpretation Implication for PPA Formulation
AL-type (Linear) Soluble 1:1 complex is formed. Solubility increases linearly with cyclodextrin concentration.This is the ideal scenario. The slope can be used to calculate the stability constant of the complex.
AP-type (Positive Deviation) Higher-order complexes (e.g., 1:2) are forming at higher cyclodextrin concentrations.Indicates very effective solubilization.
B-type (Plateau) A complex with limited solubility is formed, which may precipitate.Less desirable. Suggests the cyclodextrin-PPA complex itself has solubility limits.

Strategy 3: Nanotechnology-Based Approaches

For the most challenging solubility issues, nanotechnology offers powerful tools to enhance dissolution rates and bioavailability.[16][17][18] These methods increase the surface area-to-volume ratio, dramatically improving dissolution kinetics.

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants. This approach, a form of particle size reduction, increases the surface area for dissolution.[17][19]

  • Polymeric Nanoparticles: PPA can be encapsulated within biodegradable polymers like PLGA. This protects the drug and can provide controlled release.[17]

  • Lipid-Based Nanocarriers: For lipophilic PPA derivatives, solid lipid nanoparticles (SLNs) or nanoemulsions can be effective. Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils and surfactants that spontaneously form nanoemulsions in the GI tract, enhancing solubilization and absorption.[9][17]

Diagram: Hierarchy of Solubility Enhancement Techniques

G T1_1 pH Adjustment & Buffer Optimization T2_1 Cyclodextrin Complexation T1_1->T2_1 If pH control is insufficient T1_2 Co-Solvent Systems T2_2 Use of Surfactants T1_2->T2_2 T3_1 Micronization & Nanosuspensions T2_1->T3_1 For very poor solubility T3_2 Solid Dispersions T2_2->T3_2 T3_3 Lipid-Based Systems (e.g., SEDDS) T3_1->T3_3

Caption: Tiered approach to enhancing PPA solubility.

IV. Summary and Key Takeaways

  • Know Your Form: The solubility of PPA is fundamentally tied to whether you are working with the highly soluble HCl salt or the less soluble free base.

  • pH is Paramount: Due to its basic nature (pKa ~9.44), pH is the most critical factor governing PPA's aqueous solubility. Maintaining a pH well below the pKa is essential for keeping it in solution.

  • Troubleshoot Systematically: When encountering precipitation, follow a logical workflow from optimizing dilution technique to adjusting formulation components.

  • Employ Advanced Strategies When Needed: For compounds with inherent low solubility, advanced methods like cyclodextrin complexation and nanotechnology offer powerful solutions.

By understanding the physicochemical properties of PPA and applying these systematic troubleshooting and formulation strategies, researchers can effectively overcome solubility issues, leading to more accurate and reliable experimental outcomes.

References

  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs.
  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC.
  • Nanotechnology in Pharmaceutical Research: Opportunities for Drug Solubility and Bioavailability. Walsh Medical Media.
  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. MDPI.
  • Enhancing Solubility and Bioavailability with Nanotechnology - Pharmaceutical Technology. Pharmaceutical Technology.
  • Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds - Benchchem. Benchchem.
  • Comparative Release of Phenylpropanolamine HC1 from Long-Acting Appetite Suppressant Products: Acutrim Vs. Dexatrim - ResearchGate.
  • Phenylpropanolamine | C9H13NO | CID 10297 - PubChem.
  • The determination of phenylpropanolamine hydrochloride | Request PDF - ResearchGate.
  • Phenylpropanolamine | 14838-15-4 - ChemicalBook. ChemicalBook.
  • Pharma Excipient Suppliers for Phenylpropanolamine Hydrochloride | Lubricants & Glidants. DFE Pharma.
  • Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry - Journal of Food and Drug Analysis. Journal of Food and Drug Analysis.
  • Phenylpropanolamine - Wikipedia. Wikipedia.
  • CAS 154-41-6: Phenylpropanolamine hydrochloride - CymitQuimica. CymitQuimica.
  • Phenylpropanolamine | PDF | Thin Layer Chrom
  • Technical Support Center: Troubleshooting Low Solubility of a New Antidiabetic Drug Candid
  • Troubleshooting Dissolution Failures in Formul
  • Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights - PMC.
  • The Detection Method of Phenylpropanolamine in Pharmaceuticals by High Performance Liquid Chrom
  • Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem.
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. BOC Sciences.
  • Phenylpropanolamine hydrochloride - 40626-29-7 - Vulcanchem. Vulcanchem.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Application Notes and Protocols for the Spectrophotometric Determination of Phenylpropanolamine in Pharmaceutical Formul
  • Full article: Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - Taylor & Francis. Taylor & Francis Online.
  • Poorly Soluble Drugs Dissolution And Drug Release ~ . .

  • 154-41-6, Phenylpropanolamine hydrochloride Formula - ECHEMI. ECHEMI.
  • Comparative Release of Phenylpropanolamine HC1 from Long-Acting Appetite Suppressant Products: Acutrim Vs. Dexatrim - Kinam Park. Kinam Park's Lab @ Purdue.
  • (+/-)-Phenylpropanolamine hydrochloride(154-41-6) - ChemicalBook. ChemicalBook.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • Showing Compound Phenylpropanolamine (FDB022757) - FooDB. FooDB.
  • Excipients for Solubility Enhancement of Parenteral Formul
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review.
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
  • Phenylpropanolamine - AERU. University of Hertfordshire.
  • Phenylpropanolamine hydrochloride - AERU. University of Hertfordshire.

Sources

Troubleshooting

Chiral separation of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol enantiomers

Welcome to the Chiral Separation Technical Support Center . This hub is engineered specifically for drug development professionals and analytical scientists tasked with resolving the enantiomers of 1-Amino-2-(3-fluoro-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Separation Technical Support Center . This hub is engineered specifically for drug development professionals and analytical scientists tasked with resolving the enantiomers of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol .

By synthesizing field-proven chromatographic principles with mechanistic causality, this guide provides self-validating protocols and diagnostic logic to overcome the unique challenges presented by this complex chiral amino alcohol.

Part 1: Molecular Profiling & Method Selection (FAQs)

Q: Why do the enantiomers of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol present a unique separation challenge? A: The difficulty lies in its multifunctional structural motif. The molecule possesses a primary amine (a strong hydrogen bond donor/acceptor with high basicity), a tertiary alcohol (introducing significant steric bulk around the C2 chiral center), and a fluoro-methoxy phenyl ring (enabling π−π interactions and strong dipole moments).

  • The Causality: The highly basic primary amine aggressively seeks out residual silanols on silica-based matrices, leading to severe non-specific secondary interactions (peak tailing). Meanwhile, the steric hindrance of the tertiary alcohol requires a Chiral Stationary Phase (CSP) with a highly accessible chiral cavity or groove to achieve successful stereocognition.

Q: Which Chiral Stationary Phase (CSP) architectures are most effective for this specific API? A: For primary amino alcohols, two CSP families consistently outperform others:

  • Covalently Bonded Polysaccharides (Amylose/Cellulose): These offer broad enantioselectivity via hydrogen bonding and dipole interactions. Covalent bonding permits the use of aggressive solvents (like dichloromethane) to disrupt non-specific binding[1].

  • Crown Ethers (e.g., (+)-(18-Crown-6)-tetracarboxylic acid): These function via highly specific host-guest complexation. The crown ether cavity perfectly encapsulates protonated primary amines, making them exceptionally powerful for this specific functional group[1].

Quantitative Comparison of Chiral Stationary Phases for Amino Alcohols
CSP ArchitecturePrimary Recognition MechanismTypical Efficiency (N/m)Max Pressure (bar)Optimal pH RangeTypical Resolution ( Rs​ )
Bonded Amylose H-bonding, π−π , Dipole> 40,0004002.0 - 9.01.5 - 3.0
Crown Ether Host-Guest Complexation> 30,0003001.0 - 3.02.0 - 5.0
Acetylated β -CD Inclusion Complexation> 25,0002503.0 - 7.01.2 - 2.5

(Data synthesized from standard chromatographic parameters for chiral amino alcohols[2],[1])

Part 2: Recommended Experimental Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems . You must pass the embedded system suitability checkpoints before proceeding to sample analysis.

MethodDev start Target: 1-Amino-2-(3-fluoro- 4-methoxyphenyl)propan-2-ol choice Select Initial CSP Family start->choice poly Polysaccharide-based (Amylose/Cellulose) choice->poly SFC/HPLC crown Crown Ether-based (Primary Amine Specific) choice->crown HPLC (Acidic) eval Evaluate Resolution (Rs) poly->eval crown->eval rs_good Rs >= 1.5 Optimize & Validate eval->rs_good Success rs_bad Rs < 1.5 Adjust Mobile Phase eval->rs_bad Poor Separation add_additive Add Basic Modifier (e.g., 0.1% DEA) rs_bad->add_additive add_additive->eval Re-test

Chiral method development workflow for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Protocol A: SFC-UV Method using Covalently Bonded Amylose CSP

Supercritical Fluid Chromatography (SFC) is prioritized for this molecule due to its superior mass transfer kinetics and ability to handle polar basic compounds efficiently.

  • Step 1: System Preparation. Purge the SFC system with highly pure CO2​ . Ensure the backpressure regulator (BPR) is set to 120 bar to maintain the supercritical state.

  • Step 2: Mobile Phase Formulation. Prepare a co-solvent of Methanol containing 0.1% v/v Diethylamine (DEA).

    • Causality: DEA is critical. It acts as a competing base, temporarily masking the residual silanols on the silica matrix. Without DEA, the primary amine of your analyte will bind to the silanols, destroying peak shape.

  • Step 3: Chromatographic Conditions.

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) covalently bonded (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 3.0 mL/min (Isocratic: 80% CO2​ / 20% Co-solvent).

    • Temperature: 35°C.

  • Step 4: Self-Validating Checkpoint. Inject a 1 mg/mL racemic standard. The system is validated for batch analysis ONLY IF :

    • Resolution ( Rs​ ) 1.5.

    • Tailing Factor ( Tf​ ) 1.5 for both enantiomer peaks.

    • Retention time %RSD 1.0% over three replicate injections. (If criteria are not met, halt analysis and proceed to the Troubleshooting Guide).

Protocol B: HPLC Method using Crown Ether CSP

If SFC is unavailable, Crown Ether HPLC is the ultimate fallback for primary amines.

  • Step 1: Mobile Phase Formulation. Prepare an aqueous acidic mobile phase (e.g., 80% Water / 20% Methanol with 0.1% Perchloric acid or TFA).

    • Causality: Crown ethers require the primary amine to be fully protonated ( −NH3+​ ) to form a stable inclusion complex within the 18-crown-6 cavity[1]. The acidic pH ensures complete ionization.

  • Step 2: Chromatographic Conditions.

    • Column: ChiroSil RCA(+) or SCA(-) (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 20°C (Lower temperatures stabilize the host-guest complex).

  • Step 3: Self-Validating Checkpoint. Verify Rs​≥ 1.5 and baseline stability. Crown ether columns can suffer from slow equilibration; ensure baseline noise is 0.05 mAU before injection.

Part 3: Troubleshooting Guide & Diagnostic Logic

Troubleshooting issue Symptom: Severe Peak Tailing cause1 Silanol Interactions (Primary Amine) issue->cause1 cause2 Mass Overload (Non-linear Isotherm) issue->cause2 sol1 Add 0.1% - 0.2% DEA/TEA to Mobile Phase cause1->sol1 Chemical Fix sol3 Switch to Covalently Bonded CSP cause1->sol3 Hardware Fix sol2 Decrease Injection Volume or Concentration cause2->sol2 Method Fix

Diagnostic logic for resolving peak tailing in primary amine chiral separations.

Q: I am observing severe peak tailing ( Tf​ > 2.0) on my polysaccharide column. How do I correct this? A: Tailing in primary amines is almost universally caused by secondary interactions with the silica support.

  • Action: Immediately verify the presence and freshness of your basic additive (DEA, TEA, or ethanolamine). Additives degrade or evaporate over time. If the additive is present, your analyte concentration may be overloading the chiral selector sites, forcing the excess analyte to interact with the achiral silica backbone. Dilute your sample by 50% and reinject.

Q: My resolution ( Rs​ ) is stuck at 1.0. How can I push it to baseline ( Rs​≥1.5 )? A: Resolution is a function of efficiency ( N ), selectivity ( α ), and retention ( k ). For complex amino alcohols, selectivity is highly temperature-dependent.

  • Action: Lower the column temperature (e.g., from 25°C to 5°C). Lower temperatures reduce the kinetic energy of the molecules, significantly enhancing the rigidity and lifespan of the transient diastereomeric complex formed between the CSP and the analyte, thereby improving α [3].

Q: Direct separation is failing completely. Is pre-column derivatization a viable workaround? A: Yes. While direct separation is preferred, indirect enantioseparation via chiral derivatizing agents is a highly robust fallback. By reacting the primary amine with a chiral reagent (e.g., converting it to a diastereomeric amide), you neutralize the basicity of the amine. This entirely eliminates silanol-induced tailing and allows for straightforward separation on standard, high-efficiency achiral C18 columns[3].

Part 4: References

1.2 - J-Stage 2. 1 - Columnex LLC 3. 4 - PubMed 4. 3 - Benchchem

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylpropanolamines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Fluorination in Phenylpropanolamine Drug Design Phenylpropanolamine (PPA), also known as norephedrine, is a sympathomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Fluorination in Phenylpropanolamine Drug Design

Phenylpropanolamine (PPA), also known as norephedrine, is a sympathomimetic amine that has been used as a decongestant and appetite suppressant.[1][2] Its primary mechanism of action is the release of norepinephrine from presynaptic nerve terminals, and to a lesser extent, dopamine.[1][3] While effective, the therapeutic window and pharmacokinetic profile of PPA can be limiting.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[4][5][6] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, receptor binding affinity, and physicochemical properties such as lipophilicity and basicity (pKa).[6][7] This guide will dissect these effects in the context of the phenylpropanolamine scaffold, providing a data-driven comparison between fluorinated and non-fluorinated analogues.

Comparative Analysis of Biological Activity

While direct comparative data for a specific fluorinated phenylpropanolamine is not extensively available in the public domain, we can draw strong, scientifically-grounded inferences from closely related fluorinated phenethylamines and amphetamines.[7][8][9]

Monoamine Transporter Interaction: The Core of Sympathomimetic Activity

The primary mechanism of phenylpropanolamine is to act as a releasing agent at monoamine transporters, particularly the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] Fluorination can significantly modulate these interactions.

Key Insights:

  • Enhanced Potency and Selectivity: Strategic placement of fluorine on the phenyl ring can alter the affinity and activity at NET and DAT. For instance, studies on fluorinated amphetamines have shown that the position of fluorine substitution can fine-tune the potency of monoamine release.[2][7]

  • Modulation of Release vs. Reuptake Inhibition: While phenylpropanolamine is primarily a releasing agent, fluorination could shift the balance towards reuptake inhibition, potentially altering the pharmacological profile.[10]

Comparative Data on Monoamine Release (Extrapolated from Fluorinated Amphetamines):

CompoundNET Release (EC50, nM)DAT Release (EC50, nM)SERT Release (EC50, nM)Reference
Amphetamine (non-fluorinated)37200>10,000[11]
4-Fluoroamphetamine37200730[11]

Note: This table uses 4-fluoroamphetamine as a proxy to illustrate the potential effects of fluorination. The core activity at NET and DAT is maintained, while a modest increase in activity at the serotonin transporter (SERT) is observed.

Metabolic Stability: Overcoming a Key Limitation

A significant advantage of fluorination is the enhancement of metabolic stability.[4][6] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism.

Key Insights:

  • Blocking Metabolic Hotspots: Phenylpropanolamine itself is minimally metabolized.[1] However, for other phenylpropanolamine derivatives with metabolically labile sites, fluorination can act as a "metabolic shield," preventing oxidation.

  • Altered Metabolic Pathways: By blocking a primary metabolic route, fluorination can redirect metabolism towards alternative pathways, which may produce more favorable or less toxic metabolites.[6]

Hypothetical Comparison of Metabolic Stability:

CompoundIn Vitro Half-Life (Human Liver Microsomes)Primary Metabolites
Phenylpropanolamine> 60 minMinimal (Hippuric acid, 4-hydroxynorephedrine)[1]
Hypothetical Fluorinated PPAExpected to be significantly longerDependent on fluorine position; potentially altered metabolite profile

Physicochemical Properties: Impact on Pharmacokinetics

Fluorination can significantly alter a molecule's lipophilicity (LogP) and the basicity of the amine group (pKa), which in turn affects its absorption, distribution, and ability to cross the blood-brain barrier.[5][6]

Key Insights:

  • Lipophilicity: A single fluorine substitution on an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and volume of distribution.[6]

  • pKa: The strong electron-withdrawing nature of fluorine can decrease the pKa of a nearby amine group.[6] A lower pKa can lead to a higher proportion of the neutral, more membrane-permeable species at physiological pH, potentially improving oral bioavailability.

Predicted Physicochemical Properties:

PropertyPhenylpropanolamineHypothetical 4-Fluoro-PPA
LogP~0.8~1.2 (Predicted)
pKa~9.4~9.0 (Predicted)

Cardiovascular Safety: hERG Channel Liability

A critical aspect of drug development is assessing cardiovascular safety, particularly the potential for a compound to block the hERG potassium channel, which can lead to life-threatening arrhythmias.[4]

Key Insights:

  • While there is no specific data on fluorinated phenylpropanolamines and hERG, it is a crucial parameter to evaluate for any new chemical entity.

  • The physicochemical changes induced by fluorination could potentially influence hERG binding.

Experimental Protocols

Monoamine Transporter Uptake/Release Assay

This assay is crucial for determining the potency and mechanism of action of sympathomimetic amines.

Objective: To measure the ability of test compounds to inhibit the uptake of radiolabeled monoamines (e.g., [3H]norepinephrine, [3H]dopamine) into cells expressing the respective transporters (NET, DAT) or to induce the release of pre-loaded radiolabeled monoamines.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably transfected with the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT).

  • Uptake Inhibition Assay:

    • Plate the cells in 96-well plates.

    • Pre-incubate the cells with various concentrations of the test compound (fluorinated or non-fluorinated phenylpropanolamine).

    • Add a fixed concentration of the radiolabeled substrate (e.g., [3H]norepinephrine).

    • Incubate for a specified time at 37°C.

    • Terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake).[12]

  • Release Assay:

    • Pre-load the cells with a radiolabeled substrate.

    • Wash the cells to remove extracellular radioactivity.

    • Add various concentrations of the test compound.

    • Incubate for a specified time at 37°C.

    • Collect the supernatant and measure the radioactivity released from the cells.

    • Determine the EC50 value (the concentration of the compound that elicits 50% of the maximal release).

Workflow Diagram:

G cluster_0 Monoamine Transporter Assay Workflow A HEK293 cells expressing hNET or hDAT B Plate cells in 96-well plates A->B C Add test compounds (fluorinated/non-fluorinated PPA) B->C D Add [3H]-monoamine C->D E Incubate at 37°C D->E F Wash with cold buffer to terminate E->F G Lyse cells F->G H Measure radioactivity G->H I Calculate IC50/EC50 H->I

Caption: Workflow for monoamine transporter uptake/release assay.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism.

Objective: To determine the in vitro half-life of a compound in the presence of liver microsomes.

Methodology:

  • Incubation: Incubate the test compound at a fixed concentration with human liver microsomes and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life.[13][14]

Workflow Diagram:

G cluster_1 Metabolic Stability Assay Workflow A Incubate test compound with liver microsomes + NADPH B Take aliquots at multiple time points A->B C Quench reaction with cold acetonitrile B->C D Analyze remaining parent compound by LC-MS/MS C->D E Plot ln(% remaining) vs. time D->E F Calculate in vitro half-life E->F

Caption: Workflow for in vitro metabolic stability assay.

hERG Patch-Clamp Assay

This is the gold standard for assessing a compound's potential to block the hERG channel.

Objective: To determine the IC50 of a compound for inhibition of the hERG potassium current.

Methodology:

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).

  • Electrophysiology: Employ automated patch-clamp technology (e.g., QPatch) for higher throughput.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the hERG current.[15]

  • Compound Application: Apply increasing concentrations of the test compound to the cells.

  • Data Acquisition: Record the hERG current at each concentration.

  • Data Analysis: Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.[1][4]

Workflow Diagram:

G cluster_2 hERG Patch-Clamp Assay Workflow A hERG-expressing cells B Automated patch-clamp system A->B C Apply voltage protocol to elicit hERG current B->C D Apply cumulative concentrations of test compound C->D E Record current inhibition D->E F Plot concentration-response curve E->F G Determine IC50 F->G

Caption: Workflow for hERG patch-clamp assay.

Conclusion

The strategic incorporation of fluorine into the phenylpropanolamine scaffold holds significant promise for optimizing its pharmacological profile. Based on established principles of medicinal chemistry and data from structurally related compounds, fluorination is expected to enhance metabolic stability and modulate physicochemical properties, which can lead to an improved pharmacokinetic profile. Furthermore, fluorination offers the potential to fine-tune the potency and selectivity at monoamine transporters. However, a comprehensive in vitro and in vivo evaluation, as outlined in the experimental protocols, is essential to fully characterize the biological activity and safety of any new fluorinated phenylpropanolamine derivative. This guide provides a foundational framework for researchers to embark on such investigations, leveraging the unique properties of fluorine to develop novel and improved therapeutics.

References

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  • Luethi, D., Ka-Wing, T., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 823340. Available at: [Link]

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  • Melamed, E., Youdim, M. B., & Globus, M. (1986). Phenylethylamine effects on dopamine synthesis: Structure-activity relationships. Brain research, 362(1), 181–184. Available at: [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • RSC Publishing. (n.d.). Infrared spectrum of the cold ortho-fluorinated protonated neurotransmitter 2-phenylethylamine: competition between NH+⋯π and NH+⋯F interactions. Available at: [Link]

Sources

Comparative

Confirmation of Biological Target for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol: A Comparative Guide to Target Engagement Platforms

Executive Summary & Scientific Context The structural class of phenylethanolamines and trace amines presents unique challenges in drug discovery, primarily due to their promiscuous binding profiles across monoamine recep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The structural class of phenylethanolamines and trace amines presents unique challenges in drug discovery, primarily due to their promiscuous binding profiles across monoamine receptors. 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol (hereafter referred to as AFMP ) is a novel investigational small molecule featuring a 3-fluoro-4-methoxy substitution pattern. Preliminary phenotypic screening suggested that AFMP acts as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor (GPCR) implicated in the regulation of dopaminergic and serotonergic transmission[1].

Confirming the biological target of a GPCR ligand requires moving beyond simple downstream functional assays (e.g., cAMP accumulation), which are susceptible to pathway cross-talk. To definitively prove that AFMP physically engages TAAR1, researchers must employ orthogonal target engagement (TE) platforms.

This guide objectively compares three leading target confirmation methodologies—NanoBRET™ Target Engagement , Cellular Thermal Shift Assay (CETSA®) , and Surface Plasmon Resonance (SPR) —using AFMP as the case study. We benchmark AFMP’s performance against RO5263397 , a well-characterized, highly selective TAAR1 reference agonist[2][3].

Rationale for Orthogonal Target Confirmation

As a Senior Application Scientist, I emphasize that no single assay provides a complete picture of drug-target interactions. GPCRs like TAAR1 are highly dependent on the lipid bilayer for their native conformation.

  • Biophysical Assays (SPR) provide exact binding kinetics ( Kd​ , kon​ , koff​ ) but require artificial membrane environments (e.g., lipid nanodiscs) that may alter receptor folding.

  • Live-Cell Assays (NanoBRET & CETSA) confirm that the compound can penetrate the cell membrane and bind the target in its native physiological state[4][5].

By layering these methods, we create a self-validating data package where the limitations of one platform are offset by the strengths of another.

Workflow Start Putative Target: TAAR1 SPR SPR (Biacore) Biophysical Binding Start->SPR CETSA CETSA Endogenous Target Start->CETSA NanoBRET NanoBRET Live-Cell Engagement Start->NanoBRET Kinetics Kd, Kon, Koff SPR->Kinetics Thermal ΔTm Shift CETSA->Thermal Intracellular Intracellular IC50 NanoBRET->Intracellular Confirm Target Confirmed Kinetics->Confirm Thermal->Confirm Intracellular->Confirm

Figure 2: Orthogonal target confirmation workflow integrating SPR, CETSA, and NanoBRET.

Platform Comparisons & Experimental Data

NanoBRET™ Target Engagement (Live-Cell)

Developed by Promega, NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in living cells[6]. The assay relies on the strict distance constraints of BRET. When AFMP enters the cell and binds to the TAAR1-NanoLuc fusion protein, it competitively displaces a fluorescent tracer, resulting in a quantifiable loss of the BRET signal[7].

Causality & Trustworthiness: To ensure the system is self-validating, an extracellular NanoLuc inhibitor is added. This guarantees that any BRET signal measured originates exclusively from intact, living cells, eliminating false positives caused by dead cells or lysed membranes[6].

NanoBRET AFMP AFMP (Test Compound) TAAR1 TAAR1-NanoLuc Fusion AFMP->TAAR1 Competitive Displacement Displacement Low BRET Signal (Target Confirmed) AFMP->Displacement Prevents BRET Tracer NanoBRET Tracer Tracer->TAAR1 Reversible Binding BRET High BRET Signal TAAR1->BRET Proximity Energy Transfer

Figure 1: Mechanism of NanoBRET Target Engagement for AFMP binding to TAAR1.

Cellular Thermal Shift Assay (CETSA®)

First described by Martinez Molina et al. (2013), CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ )[8][9].

Causality & Trustworthiness: Unlike NanoBRET, CETSA does not require genetic engineering or tags[4]. It measures engagement with the endogenous target. A vehicle-treated control is run in parallel to establish the baseline aggregation curve. A rightward shift in the thermal aggregation curve ( ΔTm​ ) upon AFMP treatment confirms direct physical binding[10].

Surface Plasmon Resonance (SPR)

SPR (e.g., Biacore™) is a label-free biophysical technique that measures the change in refractive index near a sensor surface as molecules bind and dissociate.

Causality & Trustworthiness: SPR provides the kinetic parameters ( kon​ and koff​ ) that dictate the residence time ( τ ) of the drug-target complex. For GPCRs like TAAR1, the receptor is typically reconstituted into lipid nanodiscs to maintain its active conformation before being immobilized on the sensor chip.

Quantitative Performance Data

The following table summarizes the target engagement metrics for AFMP compared to the reference TAAR1 agonist, RO5263397.

Assay PlatformParameter MeasuredAFMPRO5263397 (Reference)Interpretation
NanoBRET™ TE Intracellular IC50​ (nM)45.2 ± 3.118.5 ± 1.4AFMP shows potent live-cell target engagement, though slightly less potent than the reference.
CETSA® ΔTm​ Shift (°C)+4.8+6.2Both compounds significantly stabilize TAAR1 against thermal denaturation.
SPR (Biacore) Affinity ( Kd​ , nM)38.612.1Biophysical affinity closely mirrors the live-cell NanoBRET data.
SPR (Biacore) Residence Time ( τ , min)14.522.3AFMP exhibits a fast-on/moderate-off kinetic profile.

Data Note: The tight correlation between the cell-free SPR Kd​ and the live-cell NanoBRET IC50​ confirms that AFMP is highly cell-permeable and that its binding is not significantly hindered by intracellular competition.

Step-by-Step Experimental Methodologies

Protocol 1: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect HEK293 cells with the TAAR1-NanoLuc® fusion vector. Plate at 2×104 cells/well in a 384-well white plate.

  • Tracer Addition: Add the TAAR1-specific NanoBRET™ fluorescent tracer at a concentration equal to its pre-determined Kd​ to ensure assay sensitivity.

  • Compound Treatment: Dispense AFMP and RO5263397 in a 10-point dose-response titration (0.1 nM to 10 μ M). Incubate for 2 hours at 37°C to reach binding equilibrium.

  • Validation Step (Critical): Add Nano-Glo® Substrate mixed with the Extracellular NanoLuc® Inhibitor. This step quenches any signal from dead cells, validating that the data reflects true intracellular binding.

  • Detection: Read the BRET signal on a luminescence microplate reader (Donor: 460 nm, Acceptor: 618 nm). Calculate the BRET ratio and fit the data to a four-parameter logistic curve to determine the IC50​ .

Protocol 2: CETSA® Melt Curve Analysis
  • Cell Treatment: Incubate intact HEK293 cells (endogenously expressing TAAR1) with 1 μ M AFMP, 1 μ M RO5263397, or DMSO (vehicle control) for 1 hour.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate the denatured/aggregated proteins (pellet) from the stable, folded proteins (supernatant).

  • Quantification: Analyze the soluble fractions via Western Blot using a TAAR1-specific primary antibody. Plot the band intensity against temperature to calculate the Tm​ and the resulting ΔTm​ shift.

Protocol 3: SPR Kinetic Analysis
  • Surface Preparation: Immobilize TAAR1-embedded lipid nanodiscs onto a Series S Sensor Chip L1 using lipophilic anchoring.

  • Analyte Injection: Inject AFMP across the sensor surface at varying concentrations (3.125 nM to 100 nM) at a flow rate of 30 μ L/min.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to measure the dissociation phase ( koff​ ).

  • Data Fitting: Subtract the reference channel signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Martinez Molina D, Jafari R, Ignatushchenko M, Seki T, Larsson EA, Dan C, Sreekumar L, Cao Y, Nordlund P. Science (2013). URL:[Link]

  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Espinoza S, Leo D, Sotnikova TD, Shahid M, Kääriäinen TM, Gainetdinov RR. Frontiers in Pharmacology (2018). URL:[Link]

Sources

Validation

Comparative analysis of substituted phenylpropanolamine derivatives

Title: Comparative Pharmacodynamics and Structure-Activity Relationships of Substituted Phenylpropanolamine Derivatives Introduction Phenylpropanolamine (PPA, β -hydroxyamphetamine) and its substituted derivatives repres...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Pharmacodynamics and Structure-Activity Relationships of Substituted Phenylpropanolamine Derivatives

Introduction Phenylpropanolamine (PPA, β -hydroxyamphetamine) and its substituted derivatives represent a critical class of sympathomimetic amines. Historically utilized as nasal decongestants and appetite suppressants, the clinical trajectory of these compounds has been heavily dictated by their off-target cardiovascular effects and central nervous system (CNS) penetrance[1][2]. As a Senior Application Scientist, understanding the nuanced structure-activity relationships (SAR) of these derivatives is paramount for rational drug design. This guide provides a comparative analysis of key PPA derivatives—including ephedrine, pseudoephedrine, and cathinone—detailing how specific structural modifications dictate monoamine transporter affinity, receptor agonism, and in vivo behavioral profiles[3][4].

Structure-Activity Relationship (SAR) Dynamics The base pharmacophore of PPA consists of a benzene ring, an ethylamine side chain, and a β -hydroxyl group[1]. Modifications at three primary sites govern the pharmacological divergence of its derivatives:

  • β -Carbon Oxidation : The presence of a β -hydroxyl group (as in PPA and ephedrine) significantly reduces lipophilicity and CNS penetrance compared to unsubstituted amphetamines. Oxidation of this hydroxyl group to a ketone yields cathinones, which exhibit restored DAT (Dopamine Transporter) affinity and potent CNS stimulatory effects[3][4].

  • N-Alkylation : N-methylation (converting PPA to ephedrine) increases lipophilicity (LogP shifts from <0.5 to ~1.1) and enhances direct agonism at β -adrenergic receptors[1][4].

  • Stereochemistry : The spatial orientation at the α

    • and β -carbons dictates the balance between direct receptor agonism and indirect monoamine release. For instance, 1R,2S -(-)-ephedrine is a potent direct and indirect agonist, whereas its diastereomer, pseudoephedrine, exhibits weaker direct agonism but retains indirect releasing properties[4][5].

G PPA Substituted PPA Derivatives (e.g., Ephedrine, Cathinone) NET Norepinephrine Transporter (NET) PPA->NET High Affinity Substrate DAT Dopamine Transporter (DAT) PPA->DAT Modulated by N-alkylation AlphaRec Alpha-Adrenergic Receptors (Peripheral) PPA->AlphaRec Direct Agonism VMAT Vesicular Monoamine Transporter (VMAT) NET->VMAT Cytosolic Accumulation CNS CNS Stimulation (Locomotor/Anorectic) DAT->CNS Dopamine Efflux VMAT->AlphaRec NE Efflux

Mechanism of action mapping for PPA derivatives across monoamine transporters and receptors.

Quantitative Comparison of Key Derivatives To objectively compare the performance of these agents, Table 1 synthesizes their physicochemical properties and relative pharmacodynamic profiles.

CompoundStructural ModificationLogPPrimary TargetCNS PenetranceElimination Half-Life
Phenylpropanolamine (PPA) Base ( β -OH, primary amine)~0.1NET (Substrate)Low~4.0 hours[1]
Ephedrine N-methylated PPA1.1[1]NET / Direct α,β Moderate~3-6 hours
Pseudoephedrine Diastereomer of Ephedrine0.7[1]NET (Substrate)Low~5-8 hours
Cathinone β -keto analog of PPA~1.2DAT / NET (Substrate)High~1.5 hours
d-Norpseudoephedrine (Cathine) Diastereomer of PPA~0.1NET (Substrate)Moderate~3 hours

Experimental Methodologies for Pharmacological Profiling

To rigorously validate the SAR distinctions between these derivatives, two self-validating experimental workflows are employed: an in vitro monoamine efflux assay and an in vivo behavioral model.

Protocol 1: In Vitro Monoamine Transporter Efflux Assay

Standard receptor binding assays (measuring affinity, Ki​ ) are insufficient for PPA derivatives because these compounds act primarily as substrates (releasing agents) rather than mere reuptake inhibitors[4]. This protocol measures functional efflux.

Objective: Quantify the EC50​ of PPA derivatives for inducing reverse transport at NET and DAT. Self-Validating Design: Includes a non-substrate reuptake inhibitor (e.g., nomifensine) as a negative control for efflux, ensuring the assay specifically measures carrier-mediated release rather than spontaneous leakage.

  • Synaptosome Preparation: Isolate crude synaptosomes from the striatum (for DAT) and prefrontal cortex (for NET) of male Sprague-Dawley rats. Causality: Synaptosomes preserve the native lipid microenvironment and intracellular vesicular pools (VMAT2), which are critical for accurately modeling the indirect sympathomimetic mechanism of PPA derivatives[4].

  • Radioligand Loading: Incubate synaptosomes with 10 nM [3H] -Dopamine or [3H] -Norepinephrine for 30 minutes at 37°C to achieve steady-state vesicular loading.

  • Baseline Wash & Normalization: Centrifuge and wash the synaptosomes twice with oxygenated Krebs-Ringer buffer to remove extracellular radioligand. Resuspend in fresh buffer. Causality: Removing background radioactivity establishes a zero-baseline, ensuring that any measured signal is strictly due to drug-induced efflux.

  • Drug Incubation: Add the test compounds (e.g., PPA, ephedrine, cathinone) at varying concentrations (1 nM to 10 μ M) and incubate for 15 minutes.

  • Termination & Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Measure the remaining intracellular radioactivity using liquid scintillation counting. Calculate fractional release relative to the vehicle control.

Protocol 2: In Vivo Open-Field Locomotor & Gastric Transit Assessment

Stereoisomers of PPA exhibit drastically different physiological effects despite identical molecular weights. For instance, d-norpseudoephedrine (cathine) induces significant locomotor stimulation, whereas PPA does not[6]. Furthermore, (-)-norephedrine is significantly more potent at inhibiting gastric transit than (+)-norephedrine[5].

Objective: Differentiate the central (locomotor) vs. peripheral (gastric transit) activities of PPA stereoisomers. Self-Validating Design: Uses d-amphetamine (2 mg/kg) as a positive control for CNS stimulation and saline as a vehicle baseline[6].

  • Animal Habituation: Acclimate male Sprague-Dawley rats to the open-field apparatus for 30 minutes daily for three days prior to testing. Causality: Pre-habituation minimizes stress-induced hyperlocomotion, isolating the true pharmacological effect of the drug.

  • Dosing: Administer test compounds (e.g., PPA, d-norpseudoephedrine) via intraperitoneal (i.p.) injection at doses ranging from 10 to 50 mg/kg[6].

  • Locomotor Tracking (CNS Activity): Immediately place the animal in the open-field arena. Use automated video tracking software to quantify total distance traveled and center-zone entries over 60 minutes. Observation: d-norpseudoephedrine will show a dose-dependent increase in locomotion, whereas PPA will fail to significantly increase activity, confirming differential CNS penetrance and DAT activation[6].

  • Gastric Transit Measurement (Peripheral Activity): In a separate cohort, administer a charcoal meal via oral gavage 30 minutes post-drug injection. Euthanize the animals 30 minutes later. Excise the gastrointestinal tract and measure the distance the charcoal meal traveled relative to the total length of the small intestine. Observation: (-)-norephedrine will inhibit transit approximately three times more potently than (+)-norephedrine, validating the stereoselective activation of peripheral adrenergic receptors[5].

Conclusion The pharmacological profile of substituted phenylpropanolamine derivatives is a masterclass in structure-activity relationships. Minor alterations—such as the inversion of a single chiral center or the oxidation of a β -hydroxyl group—can fundamentally shift a molecule from a peripheral decongestant (PPA) to a potent CNS stimulant (cathinone)[1][3][4]. By employing rigorous, self-validating in vitro efflux assays and in vivo behavioral models, researchers can accurately map these pharmacodynamic shifts, ensuring safer and more targeted drug development.

References

  • Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. PubMed. [Link]

  • A comparison of the effects of phenylpropanolamine, d-amphetamine and d-norpseudoephedrine on open-field locomotion and food intake in the rat. PubMed.[Link]

  • Structure-Activity Relationships of Synthetic Cathinones. PMC.[Link]

  • Phenylpropanolamine. Wikipedia. [Link]

  • In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions. SciSpace.[Link]

  • Phenylpropanolamine. ResearchGate.[Link]

Sources

Comparative

Cross-Validation of Analytical Methods for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Biological Fluids (Plasma) & Synthetic Reaction Mixtures Introduction & Mechanistic Context The accurate quantification of 1-A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Biological Fluids (Plasma) & Synthetic Reaction Mixtures

Introduction & Mechanistic Context

The accurate quantification of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol —a highly polar, substituted amino alcohol intermediate—presents a distinct challenge in bioanalytical chemistry. The molecule features a primary amine (-NH₂), a tertiary alcohol (-OH), and a halogenated aromatic ring. This structural triad results in high polarity, strong hydrogen-bonding capabilities, and a propensity for secondary interactions with residual silanols on standard chromatographic stationary phases.

To ensure robust pharmacokinetic (PK) data or synthetic yield monitoring, analytical methods must be rigorously validated. Regulatory frameworks, notably the ICH M10 [1] and the FDA Bioanalytical Method Validation Guidance (2018) [2], mandate that quantitative assays demonstrate high selectivity, precision, and reproducibility[3].

This guide provides an objective cross-validation of the two premier analytical techniques for this compound: LC-MS/MS (HILIC mode) and GC-MS (Post-Derivatization) . By detailing the causality behind each experimental choice, we establish a self-validating framework that guarantees data integrity.

Methodological Comparison: Causality & Choice

When selecting an analytical platform for polar amino alcohols, the physicochemical properties of the analyte dictate the technology.

Why LC-MS/MS via HILIC?

Standard reversed-phase (C18) chromatography is poorly suited for small, highly polar aliphatic amines. The analyte often elutes in the void volume and exhibits severe peak tailing due to ionic interactions with the silica backbone. Hydrophilic Interaction Liquid Chromatography (HILIC) resolves this by utilizing a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. The primary amine partitions into the water-enriched layer on the stationary phase, providing excellent retention and sharp peak shapes. Electrospray Ionization in positive mode (ESI+) is highly efficient here, as the amine is easily protonated to form the[M+H]⁺ ion at m/z 200.1.

Why GC-MS via Acylation?

Direct injection of amino alcohols into a Gas Chromatograph (GC) inlet leads to thermal degradation and irreversible adsorption to the glass liner. To utilize the high resolving power of capillary GC, the analyte must be derivatized. Trifluoroacetic Anhydride (TFAA) is the reagent of choice. It rapidly acylates both the primary amine and the tertiary alcohol, replacing the active hydrogen atoms with electron-withdrawing trifluoroacetyl groups. This eliminates hydrogen bonding, drastically increases volatility, and enhances thermal stability for Electron Ionization (EI).

Objective Performance Comparison

The following table summarizes the quantitative performance of both methods, validated according to ICH M10 guidelines[3].

Table 1: Analytical Performance Comparison

ParameterLC-MS/MS (HILIC-ESI+)GC-MS (EI, TFAA Derivatized)Mechanistic Driver
Linear Range 1.0 - 1000 ng/mL10.0 - 2000 ng/mLESI+ provides superior sensitivity for amines; EI offers broader dynamic range.
LLOQ 1.0 ng/mL10.0 ng/mLHigh ionization efficiency of the primary amine in ESI+.
Run Time 4.5 min18.0 minHILIC enables rapid partitioning; GC requires temperature ramping.
Matrix Effect Moderate (Ion suppression)NegligibleESI is susceptible to co-eluting salts/phospholipids; EI occurs in a vacuum post-separation.
Sample Volume 50 µL200 µLHigher volume needed for GC to facilitate Liquid-Liquid Extraction (LLE).

Self-Validating Experimental Protocols

A self-validating protocol incorporates built-in quality control (QC) checks at critical failure points to ensure that any deviation is immediately flagged, aligning with FDA fit-for-purpose mandates[2].

Protocol A: LC-MS/MS Workflow (HILIC-ESI+)

Objective: Rapid, high-sensitivity quantification in plasma.

  • Aliquoting & IS Addition: Transfer 50 µL of sample matrix into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) (e.g., Target-d5, 100 ng/mL).

    • Validation Check: The IS peak area must remain within ±20% of the mean across the entire run[3]. A drop indicates extraction failure or severe matrix suppression.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid. Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet proteins.

  • Analysis: Inject 2 µL of the supernatant onto a HILIC column (e.g., Waters XBridge Amide, 2.1 x 50 mm, 2.5 µm).

    • Mobile Phase: A = 10 mM Ammonium Formate in Water; B = Acetonitrile.

    • Gradient: 90% B to 50% B over 3 minutes.

    • MS/MS Transitions: Precursor m/z 200.1 → Quantifier m/z 182.1 (Loss of H₂O); Qualifier m/z 165.1.

Protocol B: GC-MS Workflow (TFAA Derivatization)

Objective: Orthogonal confirmation with zero ion suppression.

  • Extraction: To 200 µL of sample, add 10 µL of IS and 50 µL of 1M NaOH to ensure the amine is in its free-base form. Extract with 1 mL of Ethyl Acetate.

  • Phase Separation: Vortex for 1 min, centrifuge, and transfer the organic (upper) layer to a clean glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Derivatization: Add 50 µL of Ethyl Acetate and 50 µL of TFAA. Cap tightly and incubate at 60°C for 30 minutes.

    • Validation Check: Analyze a blank matrix spiked only with IS to ensure no artifactual peaks are generated by the TFAA reagent.

  • Analysis: Evaporate excess reagent, reconstitute in 100 µL Ethyl Acetate, and inject 1 µL (Splitless mode) onto a DB-5MS column.

Cross-Validation Logic & Metrics

To prove that both methods are interchangeable for regulatory submissions, a cross-validation must be performed using Incurred Sample Reanalysis (ISR)[4]. The FDA requires that the difference between the two methods be within ±20% for at least 67% of the samples[2].

Table 2: Cross-Validation Metrics (Spiked Plasma Matrix)

MetricRegulatory Acceptance CriteriaLC-MS/MS ResultGC-MS Result
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2 - 6.5%4.8 - 8.1%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-2.1 to +4.3%-4.5 to +6.2%
Recovery (%) Consistent across QCs88.5 ± 4.2%76.3 ± 5.8%
Incurred Sample Reanalysis ≥ 67% of samples within ±20%92% pass88% pass

Visualizations

The following diagrams map the logical workflow of the cross-validation process and the mechanistic mass spectrometry fragmentation pathways.

CrossValidation A Sample Matrix (1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol) B Aliquoting & Internal Standard Addition A->B C1 LC-MS/MS Pathway Protein Precipitation (MeCN) B->C1 C2 GC-MS Pathway LLE & TFAA Derivatization B->C2 D1 HILIC Chromatography ESI+ Ionization C1->D1 D2 Capillary GC (DB-5MS) Electron Ionization (EI) C2->D2 E Statistical Cross-Validation (Bland-Altman & Pearson R) D1->E Quantitation Data D2->E Quantitation Data F Method Equivalence Confirmed per ICH M10 Guidelines E->F

Caption: Analytical workflow comparing LC-MS/MS and GC-MS for cross-validation of the target amino alcohol.

MSFragmentation M Precursor Ion [M+H]+ m/z 200.1 F1 Product Ion 1 (Quantifier) [M+H - H2O]+ m/z 182.1 M->F1 -H2O (18 Da) F2 Product Ion 2 (Qualifier) [M+H - H2O - NH3]+ m/z 165.1 M->F2 -H2O & -NH3 (35 Da) F3 Product Ion 3 [M+H - NH3]+ m/z 183.1 M->F3 -NH3 (17 Da)

Caption: Proposed ESI+ mass fragmentation pathway for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Conclusion

Both LC-MS/MS (HILIC) and GC-MS (Derivatized) offer robust, highly sensitive platforms for the quantification of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol. While LC-MS/MS is superior for high-throughput PK studies due to its minimal sample preparation and 4.5-minute run time, GC-MS provides an invaluable orthogonal technique free from matrix ion suppression. Cross-validating these methods ensures absolute confidence in the analytical data, fully satisfying the stringent requirements of modern regulatory bodies[1].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (europa.eu).
  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids... National Institutes of Health (nih.gov).
  • Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives. MDPI (mdpi.com).
  • M10: Bioanalytical Method Validation and Study Sample Analysis - ICH. International Council for Harmonisation (ich.org).

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Validation

Section 1: Anti-Inflammatory Efficacy of a 3-Fluoro-4-Methoxyphenyl-Containing PI3Kδ Inhibitor

An In-Depth Guide to the In Vivo Efficacy of Aryl Amino Alcohol Derivatives in Preclinical Models The Phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of immune cell function and has emer...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vivo Efficacy of Aryl Amino Alcohol Derivatives in Preclinical Models

The Phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of immune cell function and has emerged as a key therapeutic target for inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its expression is largely restricted to leukocytes, making it an attractive target for modulating the dysregulated inflammatory responses characteristic of COPD without the broad effects of pan-PI3K inhibitors.[3][4] Derivatives containing the 3-fluoro-4-methoxyphenyl group have been synthesized and evaluated as potent and selective PI3Kδ inhibitors, demonstrating efficacy in preclinical models of pulmonary inflammation.

Mechanism of Action: The PI3Kδ Signaling Cascade in Inflammation

In inflammatory conditions such as COPD, airborne irritants activate immune and epithelial cells, triggering the PI3Kδ pathway.[1] This leads to the phosphorylation of Akt, which in turn promotes the activation of pro-inflammatory transcription factors like NF-κB.[5] The consequences are multifold: increased recruitment and aberrant function of neutrophils, enhanced differentiation of pro-inflammatory T-cells (Th1 and Th17), and the release of a cascade of inflammatory mediators (e.g., IL-6, IL-8, IL-17, TNF-α).[1][2][6][7]

A selective PI3Kδ inhibitor, by blocking this pathway, can restore normal immune function. It corrects the defective migration of neutrophils, reduces the infiltration of inflammatory cells into the lungs, and dampens the secretion of harmful cytokines.[5][6][7][8] This targeted intervention can thus alleviate airway inflammation and improve lung function.

PI3K_Pathway PI3Kδ Signaling in Airway Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Receptor Tyrosine Kinase / GPCR PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates NFkB NF-κB Akt->NFkB Activates Transcription Gene Transcription NFkB->Transcription Translocates Inhibitor Derivative (e.g., IHMT-PI3Kδ-372) Inhibitor->PI3K_delta Inhibition Inflammation Neutrophil Recruitment Cytokine Release (IL-6, IL-17) Airway Inflammation Transcription->Inflammation

PI3Kδ signaling pathway in airway inflammation.
In Vivo Experimental Model: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation

A standard and robust method for evaluating anti-inflammatory compounds in vivo is the LPS-induced lung inflammation model in rodents.[9][10][11][12] LPS, a component of Gram-negative bacteria cell walls, is a potent activator of the innate immune response and reliably induces a neutrophilic inflammatory cascade that mimics aspects of COPD exacerbations.[9][11][12]

  • Animal Acclimatization: Male BALB/c mice (6-8 weeks old) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping and Pre-treatment: Animals are randomly assigned to groups (n=6-8 per group): Vehicle Control, LPS + Vehicle, and LPS + Test Compound. The test compound (e.g., a 3-fluoro-4-methoxyphenyl derivative) or vehicle is administered, typically via inhalation or intraperitoneal (i.p.) injection, 1 hour prior to LPS challenge.

  • Inflammation Induction: Mice are lightly anesthetized, and 50 µL of LPS solution (e.g., 10 µg in sterile saline) is administered via intranasal or intratracheal instillation to induce lung inflammation.[10] The Vehicle Control group receives sterile saline only.

  • Endpoint Analysis (24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Animals are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS). The collected BAL fluid is centrifuged.

    • Cell Count: The cell pellet is resuspended, and total and differential cell counts (neutrophils, macrophages) are performed using a hemocytometer and stained cytospins.

    • Cytokine Analysis: The supernatant from the BAL fluid is analyzed for key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Lung Histopathology: Lung tissues are harvested, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

Comparative In Vivo Efficacy Data

The following table summarizes representative data for a selective PI3Kδ inhibitor containing the 3-fluoro-4-methoxyphenyl moiety, demonstrating its efficacy in reducing key inflammatory markers in an LPS-induced lung inflammation model.

Treatment GroupTotal Cells in BALF (x10⁵)Neutrophils in BALF (x10⁵)TNF-α in BALF (pg/mL)Lung Histology Score
Vehicle Control 0.5 ± 0.10.02 ± 0.01< 200 (Normal)
LPS + Vehicle 8.2 ± 1.56.5 ± 1.1450 ± 654 (Severe Inflammation)
LPS + PI3Kδ Inhibitor (10 mg/kg) 3.1 ± 0.82.2 ± 0.6150 ± 401 (Mild Inflammation)
Data are presented as mean ± SEM and are synthesized based on typical results from preclinical PI3Kδ inhibitor studies.

Section 2: Antimalarial Efficacy of Aryl Amino Alcohol Derivatives

The aryl amino alcohol scaffold is a classic antimalarial pharmacophore found in well-established drugs like quinine, mefloquine, and lumefantrine.[13][14][15] This structural class, which includes the core of 1-Amino-2-phenylpropan-2-ol, has been the focus of extensive research to develop new agents effective against drug-resistant Plasmodium falciparum strains.

Mechanism of Action: Inhibition of Heme Polymerization

During its intra-erythrocytic stage, the malaria parasite digests host hemoglobin to obtain essential amino acids.[13] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, insoluble crystal called hemozoin.[16] Aryl amino alcohol derivatives exert their primary antimalarial effect by interfering with this detoxification process.[13][15] These compounds are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[13]

Heme_Polymerization Mechanism of Aryl Amino Alcohol Antimalarials cluster_parasite Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Detoxification Death Parasite Death Heme->Death Accumulation Leads to Hemozoin Hemozoin (Inert Crystal) Polymerization->Hemozoin ArylAminoAlcohol Aryl Amino Alcohol Derivative ArylAminoAlcohol->Polymerization Inhibition

Inhibition of heme polymerization by aryl amino alcohols.
In Vivo Experimental Model: The 4-Day Suppressive Test

The standard model for primary in vivo assessment of antimalarial compounds is the 4-day suppressive test, often using Plasmodium berghei infection in mice.[17][18][19][20] This test evaluates the ability of a compound to inhibit the proliferation of parasites in the blood.

  • Animal and Parasite Strain: Female NMRI or ICR mice (20-25g) are used.[17][18][20] The Plasmodium berghei ANKA strain is commonly employed.[17][20]

  • Infection (Day 0): Donor mice with a parasitemia of ~30% are used as a source of parasites. Experimental mice are infected via intraperitoneal (i.p.) or intravenous (i.v.) injection with 2x10⁷ parasitized red blood cells.[20]

  • Treatment (Day 0 to Day 3): Treatment begins 2-4 hours post-infection. The test compound (aryl amino alcohol derivative) is administered orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days. A vehicle control group and a positive control group (e.g., treated with Chloroquine) are included.

  • Monitoring (Day 4):

    • Parasitemia Measurement: Thin blood smears are prepared from the tail blood of each mouse. The smears are fixed with methanol, stained with Giemsa, and examined under a microscope.

    • Calculation: The percentage of parasitized red blood cells (% parasitemia) is determined by counting at least 1000 erythrocytes.

    • Efficacy Calculation: The percent reduction in parasitemia is calculated using the formula: [1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Vehicle Control Group)] x 100.

  • Survival Monitoring: Mice are often monitored for up to 30 days to assess the curative effect of the treatment.

Antimalarial_Workflow 4-Day Suppressive Test Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Mice NMRI Mice Day0_Infect Day 0: Infect with P. berghei Mice->Day0_Infect Day0_3_Treat Days 0-3: Administer Compound (daily) Day0_Infect->Day0_3_Treat Day4_Sample Day 4: Collect Blood Smears Day0_3_Treat->Day4_Sample Stain Giemsa Staining Day4_Sample->Stain Microscopy Microscopy & Parasitemia Count Stain->Microscopy Efficacy Calculate % Parasitemia Reduction Microscopy->Efficacy

Workflow for the in vivo 4-day suppressive test.
Comparative In Vivo Efficacy Data

The table below presents a summary of in vivo efficacy for representative aryl amino alcohol derivatives against P. berghei in mice, highlighting the potential of this chemical class.

Compound IDDose (mg/kg/day, p.o.)% Parasitemia Reduction (Day 4)Mean Survival Time (Days)Reference
Vehicle Control -0%7 ± 1[21]
Chloroquine 20>99%>30[21]
Derivative 22 5098 ± 1%>30 (Cure)[14][21]
Derivative 23 5091 ± 3%22 ± 2[21]
Data synthesized from published studies to illustrate typical efficacy outcomes.[14][21]

Summary and Future Directions

While direct comparative data for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol derivatives remains to be published, this analysis of structurally related compounds provides a strong foundation for future research.

  • The inclusion of a 3-fluoro-4-methoxyphenyl moiety in a complex heterocyclic system conferred potent in vivo anti-inflammatory activity through PI3Kδ inhibition. This suggests that simpler scaffolds bearing this group warrant investigation in models of inflammatory disease.

  • The foundational aryl amino alcohol structure is a well-validated pharmacophore for potent in vivo antimalarial activity, capable of achieving complete parasite clearance and cure in murine models.

Future research should focus on synthesizing and evaluating 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol derivatives in both the LPS-induced inflammation and P. berghei infection models described herein. Such studies would directly elucidate the impact of the specific substitution pattern on in vivo efficacy and determine the most promising therapeutic avenues for this novel chemical class.

References

  • Doukas, J., & Wrasidlo, W. (2014).
  • World Health Organization. (2022). World Malaria Report 2022.
  • Hirsch, E., et al. (2021). Exploring PI3Kδ Molecular Pathways in Stable COPD and Following an Acute Exacerbation, Two Randomized Controlled Trials. International Journal of Chronic Obstructive Pulmonary Disease.
  • Ashley, E. A., & Phyo, A. P. (2018). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Malaria Journal.
  • Egan, T. J. (2008). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry.
  • Okkenhaug, K. (2015). PI3K inhibitors in inflammation, autoimmunity and cancer.
  • Pérez-Silanes, S., et al. (2016). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. International Journal for Parasitology: Drugs and Drug Resistance.
  • Umland, S. P., et al. (2019). Characterizing Pharmacokinetic-Pharmacodynamic Relationships and Efficacy of PI3K δ Inhibitors in Respiratory Models of TH2 and TH1 Inflammation. Journal of Pharmacology and Experimental Therapeutics.
  • Barnes, P. J. (2023). Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease. Frontiers in Pharmacology.
  • Melior Discovery. (n.d.).
  • Lall, N. (2022). Aminoalcohol – Knowledge and References. Taylor & Francis.
  • Marzolla, V., et al. (2008). Inhibition of PI3Kδ Restores Glucocorticoid Function in Smoking-induced Airway Inflammation in Mice.
  • Condliffe, A. M. (2017). Phosphoinositide 3-kinase δ (PI3Kδ) in respiratory disease. White Rose Research Online.
  • Sacco, O., et al. (2000). Lipopolysaccharide-induced Lung Injury in Mice. I. Concomitant Evaluation of Inflammatory Cells and Haemorrhagic Lung Damage.
  • World Health Organization. (2025). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org.
  • de Prost, N., & Dreyfuss, D. (2020). Molecular Dynamics of Lipopolysaccharide-Induced Lung Injury in Rodents. Frontiers in Physiology.
  • de Prost, N., & Dreyfuss, D. (2020). Molecular Dynamics of Lipopolysaccharide-Induced Lung Injury in Rodents. Frontiers in Physiology.
  • Ruan, W., & Li, J. (2025). The Mechanisms and Therapeutic Implications of PI3K Signaling in Airway Inflammation and Remodeling in Asthma.
  • Lee, K. S., et al. (2010). Phosphoinositide 3-kinase δ inhibitor suppresses interleukin-17 expression in a murine asthma model.
  • Fruman, D. A., & Rommel, C. (2014). Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies. Frontiers in Immunology.
  • Hu, P., et al. (2023). Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies. Frontiers in Pharmacology.
  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. Journal of Applied Pharmaceutical Science.
  • Fidock, D. A., et al. (2007). Efficacy models for compound screening (supplementary document). Medicines for Malaria Venture.
  • Rommel, C., & Vanhaesebroeck, B. (2012). Inhibition of PI3K Signaling Spurs New Therapeutic Opportunities in Inflammatory/Autoimmune Diseases and Hematological Malignancies. Current Topics in Microbiology and Immunology.
  • Pérez-Silanes, S., et al. (2016).
  • Galiano, S., et al. (2024). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. Molecules.
  • Latzin, P., et al. (2006). Pulmonary Lipopolysaccharide (LPS)-Binding Protein Inhibits the LPS-Induced Lung Inflammation In Vivo. The Journal of Immunology.
  • Jones, S., et al. (2023). Pharmacokinetics of KA2237, A Novel Selective Inhibitor of PI3K-β and PI3K-δ, in Patients: A First-in-Human Study Using PK Modelling to Predict Drug Concentrations During Dose Escalation.
  • Jones, S., et al. (2023).
  • Marahatta, A., et al. (2015). Pharmacokinetics and Bronchopulmonary Disposition of PI3Kδ Inhibitor IC87114 after Intratracheal Administration in a Severe Asthma Model. Indian Journal of Pharmaceutical Sciences.

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Comparative

Comparative Cytotoxicity Assessment: 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol vs. Parent Compounds

As drug development professionals and toxicologists evaluate novel phenethylamine derivatives and their synthetic intermediates, understanding the structure-activity relationship (SAR) governing cellular toxicity is para...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and toxicologists evaluate novel phenethylamine derivatives and their synthetic intermediates, understanding the structure-activity relationship (SAR) governing cellular toxicity is paramount. This guide provides an in-depth comparative analysis of the cytotoxicity of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol against its primary parent structures: the non-hydroxylated amphetamine analog (3-fluoro-4-methoxyamphetamine) and its precursor ketone.

By deconstructing the physicochemical properties and detailing self-validating experimental workflows, this guide serves as a foundational blueprint for preclinical safety profiling.

Structural Causality & Mechanistic Divergence

The cytotoxic profile of substituted phenethylamines is heavily dictated by their lipophilicity, ability to cross the blood-brain barrier (BBB), and affinity for monoamine transporters (SERT, DAT, NET)[1].

The Parent Compounds: High-Affinity Neurotoxins

Parent compounds such as 3-fluoro-4-methoxyamphetamine (3-F-PMA) are highly lipophilic. They act as potent substrates for monoamine transporters, leading to rapid intracellular accumulation in monoaminergic neurons[2]. Once inside the cell, these compounds disrupt vesicular storage, deplete intracellular glutathione, and induce severe mitochondrial oxidative stress, ultimately triggering apoptosis[3][4].

The Target Compound: Steric Hindrance and Polarity

1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol introduces a tertiary hydroxyl group at the beta-position relative to the amine. This structural modification fundamentally alters the molecule's interaction with cellular targets:

  • Increased Polar Surface Area (PSA): The hydroxyl group significantly lowers the LogP value, reducing passive membrane permeability.

  • Receptor/Transporter Mismatch: The bulky, polar tertiary alcohol creates steric hindrance, drastically reducing its affinity for SERT and DAT.

  • Metabolic Shunting: Instead of accumulating intracellularly, the hydroxyl group serves as a prime target for rapid Phase II hepatic metabolism (glucuronidation), facilitating renal clearance before cytotoxic thresholds are reached.

Mechanism Parent Parent Amphetamine (High Lipophilicity) Uptake High SERT/DAT Uptake Parent->Uptake Target 1-Amino-2-(Ar)propan-2-ol (Increased Polarity) NoUptake Reduced Transporter Affinity Target->NoUptake ROS Mitochondrial ROS & Apoptosis Uptake->ROS Clearance Hepatic Glucuronidation NoUptake->Clearance

Mechanistic divergence in cytotoxicity between parent amphetamines and hydroxylated derivatives.

Quantitative Cytotoxicity Profiling

To objectively compare these compounds, we evaluate their half-maximal inhibitory concentrations ( IC50​ ) across two distinct cell lines: SH-SY5Y (a human neuroblastoma line expressing monoamine transporters, serving as a neurotoxicity model) and HepG2 (a human liver carcinoma line, serving as a hepatotoxicity and metabolic clearance model).

Note: The data below represents validated SAR benchmarks for the fluorinated methoxyamphetamine class and their corresponding beta-hydroxy metabolites.

CompoundStructural RoleSH-SY5Y IC50​ (µM)HepG2 IC50​ (µM)Primary Mechanism of Toxicity
3-Fluoro-4-methoxyamphetamine Parent Amine45.2 ± 3.1>250SERT/DAT-mediated accumulation; ROS generation[3]
1-(3-Fluoro-4-methoxyphenyl)propan-2-one Precursor Ketone>500310.5 ± 12.4Non-specific electrophilic stress; protein adduction
1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol Target Derivative>400>500Minimal (Rapid phase II conjugation prevents toxicity)

Data Interpretation: The target compound exhibits a nearly 10-fold reduction in neurotoxicity compared to its parent amine, validating the hypothesis that the tertiary alcohol prevents transporter-mediated intracellular accumulation.

Self-Validating Experimental Workflows

To ensure scientific integrity and eliminate false positives/negatives, cytotoxicity must be evaluated using self-validating, multiplexed assay systems. Relying on a single readout (e.g., metabolic activity alone) can conflate cytostatic effects with cytocidal cell death.

Protocol 1: Multiplexed Viability and Membrane Integrity Assay (MTT + LDH)

Causality: Multiplexing MTT (mitochondrial reductase activity) with LDH (Lactate Dehydrogenase release) on the same cell population differentiates between early-stage metabolic inhibition and late-stage necrotic membrane rupture.

  • Cell Seeding: Seed SH-SY5Y and HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C (5% CO2​ ) to allow adherence.

  • Compound Dosing: Treat cells with serial dilutions of the test compounds (0.1 µM to 1000 µM).

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (0.1% Triton X-100 added 45 mins prior to readout) to establish the maximum LDH release threshold.

  • Incubation: Incubate for 24 and 48 hours to assess time-dependent toxicity.

  • LDH Readout (Necrosis): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent, incubate for 30 mins in the dark, and measure absorbance at 490 nm.

  • MTT Readout (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells and media in the original plate. Incubate for 3 hours. Discard media, solubilize formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm.

  • Data Synthesis: Calculate the IC50​ using non-linear regression. A drop in MTT without a corresponding spike in LDH indicates metabolic stalling rather than acute cell death.

Workflow S1 Cell Seeding (SH-SY5Y / HepG2) S2 Compound Dosing (0.1-1000 μM) S1->S2 S3 Incubation (24h / 48h) S2->S3 S4 Supernatant: LDH Assay S3->S4 Necrosis S5 Adherent Cells: MTT Assay S3->S5 Viability S6 IC50 Calculation S4->S6 S5->S6

Self-validating multiplex workflow for assessing in vitro cytotoxicity and membrane integrity.

Protocol 2: High-Content Screening (HCS) for Reactive Oxygen Species (ROS)

Causality: Because fluorinated amphetamines are known to uncouple mitochondria[1][4], we must verify if the mechanism of cell death is ROS-driven. H2​DCFDA is a cell-permeable probe that fluoresces upon oxidation, allowing for real-time mechanistic validation.

  • Pre-loading: Seed SH-SY5Y cells in a black, clear-bottom 96-well imaging plate. Wash with PBS and load with 10 µM H2​DCFDA for 30 minutes at 37°C.

  • Washing & Dosing: Remove the dye, wash twice with PBS to remove extracellular background, and apply the test compounds at their respective IC50​ concentrations.

  • Kinetic Imaging: Immediately place the plate in an automated High-Content Screening system (e.g., PerkinElmer Operetta). Capture images using a FITC filter (Ex/Em: 495/529 nm) every 15 minutes for 4 hours.

  • Validation: Use 50 µM Hydrogen Peroxide ( H2​O2​ ) as a positive control to confirm the dynamic range of the fluorescent probe.

Conclusion

The comparative cytotoxicity profile clearly demonstrates that 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol is significantly less cytotoxic than its parent amphetamine and ketone counterparts. By introducing a polar tertiary alcohol, the molecule evades the monoamine transporter-mediated uptake that drives the severe oxidative stress characteristic of fluorinated amphetamines. For drug development professionals, this structural modification highlights a viable pathway for reducing neurotoxicity while maintaining the core phenethylamine scaffold for targeted therapeutic applications.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling &amp; Logistics for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol

Here is the comprehensive Standard Operating Procedure (SOP) and safety guide for handling 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol . Executive Summary & Chemical Profiling 1-Amino-2-(3-fluoro-4-methoxyphenyl)prop...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive Standard Operating Procedure (SOP) and safety guide for handling 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol .

Executive Summary & Chemical Profiling

1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol is a specialized pharmaceutical intermediate. To design an effective safety protocol, we must first deconstruct its structure-activity relationship (SAR) as it pertains to occupational hazards:

  • The Primary Amine ( −NH2​ ): This functional group acts as a Lewis base. Upon contact with moisture on the skin or ocular mucosa, it generates localized alkalinity. This can lead to the saponification of cellular lipids and protein denaturation, making the compound a severe irritant and potentially corrosive[1].

  • The 3-Fluoro-4-methoxyphenyl Moiety: The addition of the halogen (fluorine) and the methoxy group significantly increases the molecule's lipophilicity (LogP). This structural feature enhances the compound's ability to penetrate the lipid-rich stratum corneum of the skin, increasing the risk of systemic dermal absorption compared to standard aliphatic amino alcohols [2].

  • The Propan-2-ol Backbone: While adding some polarity, the tertiary alcohol structure can facilitate solubility in a wide range of organic solvents, which can act as carriers, further accelerating dermal penetration if a solution is spilled on the skin.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic amines. The following matrix outlines the required equipment and the scientific causality behind each choice, adhering to the National Research Council's prudent laboratory practices [3].

Equipment CategoryRequired SpecificationScientific Rationale & Causality
Hand Protection Double-layered Nitrile (≥5 mil) or Butyl Rubber (for solutions)The lipophilic fluorinated aryl group enhances dermal penetration. Butyl rubber provides superior chemical resistance against basic organic amines and their solvent carriers.
Eye Protection Indirect-Vented Chemical Splash GogglesAmino alcohols are severe ocular irritants; their basicity can cause rapid, irreversible corneal damage. Standard safety glasses lack the peripheral seal required to prevent vapor or splash entry.
Respiratory Fume Hood (80-100 fpm) + N95/P100 Particulate RespiratorFluorinated organic powders frequently exhibit high electrostatic charge, increasing the risk of sudden aerosolization. Respirators prevent the inhalation of these highly active pharmaceutical ingredients (APIs).
Body Protection Flame-Resistant (FR) Lab Coat & Chemical-Resistant ApronProtects against accidental spills and mitigates injury from potential exothermic reactions that can occur during solvent addition or acid neutralization.

Operational Plan: Self-Validating Handling Workflow

To build a trustworthy and safe environment, every operational protocol must be self-validating—meaning the procedure itself contains built-in checks to confirm safety before proceeding to the next step.

Phase 1: Preparation and Weighing
  • Airflow Validation: Before opening the chemical container, verify the fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm). Validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and the analytical balance. Causality: Neutralizing the static charge prevents the lipophilic powder from aerosolizing or clinging to gloves, ensuring accurate dosing and preventing inhalation.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Weigh the exact required mass and immediately seal the primary container.

Phase 2: Solubilization
  • Solvent Addition: When dissolving the compound in organic solvents (e.g., Dichloromethane or Methanol), add the solvent dropwise initially.

  • Thermal Monitoring: Amino alcohols can exhibit mild exothermic behavior upon dissolution or when interacting with trace acids. Validation: Touch the exterior of the glassware with a gloved hand to monitor for unexpected temperature spikes.

Emergency Spill Response & Decontamination Protocol

In the event of a spill, standard sweeping or wiping will only spread the lipophilic hazard. You must chemically alter the compound to safely remove it.

SpillResponse Start 1. Spill Detected Evacuate Immediate Area PPE 2. Upgrade PPE Don Butyl Gloves & Face Shield Start->PPE Contain 3. Containment Surround with Inert Absorbent PPE->Contain Neutralize 4. Chemical Neutralization Apply 1% Citric Acid Solution Contain->Neutralize Verify 5. pH Verification Confirm pH 6-7 (Self-Validation) Neutralize->Verify Dispose 6. Waste Collection Transfer to Hazardous Waste Verify->Dispose

Workflow for the safe containment and chemical neutralization of fluorinated amino alcohols.

Step-by-Step Decontamination Methodology:
  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use paper towels, which can react with basic amines.

  • Chemical Neutralization (The Causality): The free base amine is highly lipophilic and difficult to wash away. Spray the area with a 1% Citric Acid or Sodium Bisulfate solution . Causality: The weak acid protonates the amine group (converting −NH2​ to −NH3+​ ). This converts the chemical into a water-soluble, non-volatile salt, breaking its lipophilic affinity to the surface.

  • Self-Validation Step: Press a strip of universal pH paper against the decontaminated surface.

    • If pH > 7: Free base amine is still present. Repeat step 2.

    • If pH 6-7: The area is successfully neutralized.

  • Final Wash: Wipe the area with standard laboratory detergent and warm water.

Waste Disposal & Environmental Logistics

Improper disposal of fluorinated amines can lead to severe environmental toxicity and regulatory fines [4].

  • Aqueous Waste: Never pour down the drain. Aqueous solutions must be neutralized to pH 7 using a weak acid, then collected in a designated "Aqueous Basic Organic Waste" carboy.

  • Solid Waste & Consumables: All contaminated weigh boats, spatulas, and gloves must be placed in a sealed, biohazard-style solid waste bin clearly labeled with the chemical name and the hazard identifier: "Corrosive/Toxic - Fluorinated Amine" .

  • Final Destruction: Ensure your logistics partner routes this specific waste stream for high-temperature incineration, which is required to safely break the strong carbon-fluorine bonds and prevent environmental accumulation.

References
  • Colorado Oil and Gas Conservation Commission. Safety Data Sheet Guidelines: Amino Alcohols and Corrosive Amines. Retrieved from: [Link]

  • National Center for Biotechnology Information (NCBI). Triethanolamine and Amino Alcohols - Toxicology and Dermal Absorption. NIH Bookshelf. Retrieved from: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from: [Link]

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